molecular formula C12H22N2O2 B3093743 [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine CAS No. 1248152-46-6

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Cat. No.: B3093743
CAS No.: 1248152-46-6
M. Wt: 226.32 g/mol
InChI Key: GABYLTYLRNIHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-10-1-5-14(6-2-10)12(15)11-3-7-16-8-4-11/h10-11H,1-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABYLTYLRNIHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Structural, Synthetic, and Pharmacological Profiling of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, aromatic-heavy molecules toward highly saturated, three-dimensional scaffolds has become a cornerstone of successful drug design. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine (CAS: 1248152-46-6) represents a highly specialized, sp³-rich building block engineered to meet these modern demands. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and the self-validating synthetic methodologies required to incorporate it into advanced drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The architectural design of[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is not arbitrary; every moiety serves a distinct pharmacological and physicochemical purpose.

  • Piperidine Core & "Escaping Flatland": The central piperidine ring provides a rigid, three-dimensional vector. As demonstrated by , increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates. The piperidine core forces the molecule out of a planar conformation, enhancing aqueous solubility and reducing off-target promiscuity driven by hydrophobic stacking.

  • Oxane (Tetrahydropyran) Ring: Substituting a standard cyclohexyl or phenyl ring with an oxane ring introduces an oxygen heteroatom. This acts as a hydrogen bond acceptor, further lowering the lipophilicity (LogP) and improving the metabolic clearance profile of the resulting drug candidate.

  • Primary Amine: The aminomethyl group (-CH₂NH₂) serves as the primary synthetic handle (nucleophile) for downstream functionalization. In a biological context, it can act as a critical hydrogen bond donor or form salt bridges within a target protein's binding pocket.

  • Amide Linkage: The amide bond connecting the oxane and piperidine rings provides metabolic stability against esterases while maintaining structural rigidity.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine
Synonyms (4-(Aminomethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Registry Number 1248152-46-6
Topological Polar Surface Area (TPSA) ~55.5 Ų
Estimated LogP 0.5 – 1.2
Hydrogen Bond Donors / Acceptors 1 / 3

Structure-Property Relationship (SPR) Logic

SPR Core [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine Core Scaffold Oxane Oxane (THP) Ring Lowers LogP Increases Fsp3 Core->Oxane Amide Amide Linkage Metabolic Stability H-bond Acceptor Core->Amide Piperidine Piperidine Core Rigid Vector Escaping Flatland Core->Piperidine Amine Primary Amine Salt Formation Target Binding Core->Amine

Caption: Structure-Property Relationship (SPR) mapping of the core scaffold.

Synthetic Methodology: Causality and Design

The synthesis of this building block requires the coupling of oxane-4-carboxylic acid with an appropriately protected amine, followed by deprotection.

Causality of Reagent Selection: The nitrogen of the piperidine ring is a secondary amine, which is inherently sterically hindered. Utilizing standard carbodiimide coupling reagents (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal choice. As established by and widely adopted in modern synthesis , HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates the coupling process, bypassing the steric bulk of the piperidine ring to maximize yield.

Experimental Protocols (Self-Validating System)

The following protocols are designed as self-validating workflows, ensuring that each step is analytically confirmed before progressing.

Step 1: Amide Coupling (Synthesis of Boc-Protected Intermediate)

Objective: Synthesize tert-butyl ((1-(oxane-4-carbonyl)piperidin-4-yl)methyl)carbamate.

  • Activation: Dissolve oxane-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HATU hexafluorophosphate salt. Stir for 15 minutes at room temperature.

  • Coupling: Add N-Boc-4-(aminomethyl)piperidine (1.05 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Self-Validation (LC-MS): Take a 10 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS. Validation Checkpoint: The system is validated when the peak corresponding to the starting acid disappears and a dominant new peak at M+H = 327.4 is observed, confirming quantitative conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection (Synthesis of Final Product)

Objective: Cleave the Boc group to yield the free primary amine.

  • Deprotection: Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM, 0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: TFA provides the extreme acidity required to protonate the tert-butyl carbamate oxygen, driving the expulsion of isobutylene gas and CO₂. Warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. Stain the plate with Ninhydrin solution and heat. Validation Checkpoint: The system is validated when the UV-active starting material spot completely disappears, and a new, baseline-retained spot turns deep purple/pink upon heating, confirming the liberation of the primary amine.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO₃ and extract with 10% MeOH/DCM. Concentrate to yield the final product. Final purity is confirmed via ¹H NMR and LC-MS (M+H = 227.3).

Synthetic Workflow Visualization

Synthesis A Oxane-4-carboxylic acid (Starting Material) C Amide Coupling (HATU, DIPEA, DMF) A->C B N-Boc-4-aminomethylpiperidine (Amine Partner) B->C D Boc-Protected Intermediate (MW: 326.4) C->D LC-MS Validation E Boc Deprotection (TFA, DCM, 0°C to RT) D->E F [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine (Final Product) E->F TLC (Ninhydrin) & NMR

Caption: Step-by-step synthetic workflow and self-validation checkpoints.

Application in Drug Development

Once synthesized or procured from specialized fine chemical suppliers , this scaffold is typically deployed in the late-stage optimization of kinase inhibitors or GPCR ligands. The primary amine acts as a versatile vector, readily undergoing reductive amination with aldehydes, SₙAr reactions with heteroaryl halides, or urea formation with isocyanates. By incorporating this specific building block, medicinal chemists can systematically "dial out" lipophilicity-driven toxicity while maintaining the rigid geometry required for high-affinity target engagement.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • PI Chemicals. (2019). Inventory Shanghai PI Chemicals Ltd. PIpharm Catalog. URL: [Link]

In-Depth Technical Guide: (Tetrahydro-2H-pyran-4-yl)(4-(aminomethyl)piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Tetrahydro-2H-pyran-4-yl)(4-(aminomethyl)piperidin-1-yl)methanone (typically supplied as a hydrochloride salt, CAS: 1286275-68-0[1]) is a highly versatile, bifunctional


-rich building block utilized extensively in modern medicinal chemistry. As drug discovery paradigms shift away from "flatland" (planar, aromatic-heavy molecules) to improve clinical success rates, building blocks that incorporate rigid 

character have become indispensable. This guide provides an authoritative overview of its physicochemical properties, a self-validating synthetic protocol, and its strategic utility in drug design.

Part 1: Physicochemical Properties & Structural Logic

Understanding the physical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Physicochemical Data
PropertyValue
Chemical Name (Tetrahydro-2H-pyran-4-yl)(4-(aminomethyl)piperidin-1-yl)methanone
CAS Number 1286275-68-0 (HCl Salt)[1]
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight (Free Base) 226.32 g/mol
Molecular Weight (HCl Salt) 262.78 g/mol
Topological Polar Surface Area (tPSA) ~49.4 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (THP Oxygen, Amide Carbonyl, Amine)
Structural Logic in Drug Design

The architecture of this molecule is intentionally designed to optimize pharmacokinetic (PK) profiles:

  • Tetrahydropyran (THP) Ring: Acts as a classic bioisostere for phenyl or cyclohexyl rings. The embedded oxygen atom acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient (LogP) and improving the aqueous solubility of the final active pharmaceutical ingredient (API).

  • Piperidine Core: Provides a rigid, non-planar scaffold that dictates the three-dimensional trajectory of attached pharmacophores, enhancing target selectivity.

  • Primary Aminomethyl Group: Serves as a highly reactive nucleophilic handle for downstream derivatization (e.g., reductive aminations, sulfonamide formations)[2].

PharmacophoreLogic Core Target Scaffold (Tetrahydro-2H-pyran-4-yl) (4-(aminomethyl)piperidin-1-yl) methanone THP THP Ring • Lowers LogP • Improves Aqueous Solubility • Bioisostere for Phenyl Core->THP Amide Amide Linker • Rigidifies Conformation • H-Bond Acceptor Core->Amide Amine Primary Amine • Salt Bridge Formation • Functionalization Handle Core->Amine

Pharmacophoric contributions and structural logic of the building block's components.

Part 2: Mechanistic Synthesis & Workflow

To ensure high fidelity and yield, the synthesis of this compound relies on a precise protection-deprotection strategy. The protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to verify success at each stage.

Step 1: Amide Coupling
  • Procedure: Dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and tert-butyl ((piperidin-4-yl)methyl)carbamate (1.05 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

  • Causality of Reagents: HATU is explicitly selected over traditional carbodiimides (like EDC/HOBt) due to its superior reaction kinetics when coupling sterically hindered secondary amines (the piperidine nitrogen). DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Self-Validating IPC: The reaction is monitored via LC-MS. The system validates the completion of this step when the starting materials are consumed and the intermediate mass (

    
    ) is the dominant peak.
    
Step 2: Boc Deprotection and Salt Formation
  • Procedure: Extract the intermediate into EtOAc, wash with brine, dry, and concentrate. Resuspend the crude intermediate in minimal DCM and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 1 hour.

  • Causality of Reagents: 4M HCl in dioxane is prioritized over Trifluoroacetic acid (TFA). While TFA efficiently removes the Boc group, it leaves a hygroscopic trifluoroacetate salt. HCl in dioxane drives the direct precipitation of the product as a highly crystalline, stable, and easy-to-handle hydrochloride salt, bypassing the need for tedious reverse-phase chromatography.

  • Self-Validating IPC: A TLC plate stained with Ninhydrin will turn deep purple/blue, confirming the unmasking of the primary amine. LC-MS confirms the final product mass (

    
    ).
    

SynthesisWorkflow R1 Tetrahydro-2H-pyran-4-carboxylic acid + tert-Butyl ((piperidin-4-yl)methyl)carbamate Step1 Step 1: Amide Coupling HATU, DIPEA, DMF, rt, 2h R1->Step1 Int Intermediate: Boc-Protected Methanone IPC: LC-MS[M+H]+ 327.2 Step1->Int Step2 Step 2: Boc Deprotection 4M HCl in Dioxane, rt, 1h Int->Step2 Prod Final Product: (Tetrahydro-2H-pyran-4-yl) (4-(aminomethyl)piperidin-1-yl)methanone HCl CAS: 1286275-68-0 Step2->Prod

Step-by-step synthetic workflow and in-process controls for the target methanone derivative.

Part 3: Strategic Utility in Drug Discovery

This building block is frequently deployed in the synthesis of complex therapeutics targeting the central nervous system (CNS) and oncology pathways.

  • Histone Deacetylase (HDAC) Inhibitors: In the development of cognitive enhancers and anti-neoplastic agents, the aminomethyl group of this scaffold is elaborated into zinc-binding groups (ZBGs) or surface recognition caps. Concurrently, the THP ring optimizes blood-brain barrier (BBB) penetration by modulating the topological polar surface area (tPSA)[3].

  • 5-HT4 Receptor Agonists: The piperidine core is a validated pharmacophore for 5-HT4 receptors. Replacing traditional quinuclidine rings with this piperidine-THP methanone motif significantly improves agonistic activity while maintaining a favorable pharmacokinetic profile for gastrointestinal and neurological indications[4].

Part 4: Analytical Validation & Quality Control

To verify the integrity of the synthesized or procured building block, rigorous analytical standards must be met. The table below outlines the required Quality Control (QC) parameters to ensure the material is suitable for downstream API synthesis.

Analytical MethodTarget ParameterValidation Criteria
LC-MS (ESI+) Mass-to-Charge Ratio (

)
Dominant peak at 227.1

1H NMR (DMSO-d6) Structural IntegrityMultiplet at

3.80-3.95 (THP), Broad singlet at

8.0-8.3 (Ammonium)
HPLC (Reverse Phase) Chemical Purity

Area Under Curve (AUC) via ELSD or CAD
TLC (Ninhydrin Stain) Primary Amine PresenceDeep purple/blue spot upon heating

(Note: Due to the lack of strong UV chromophores in the THP and piperidine rings, standard 254 nm UV detection is insufficient for HPLC purity analysis. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.)

References

  • Holson, E. et al. "Inhibitors of histone deacetylase". Source: Google Patents (WO2012149540A1).
  • Russell et al. "Oxyindole Derivatives". Source: Google Patents (AU2006217534B8).

Sources

Technical Guide: Physicochemical Characterization of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of a key physicochemical property—molecular weight—for the compound [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. This molecule, a substituted piperidine derivative, represents a structural motif of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous approved pharmaceuticals.

This document is intended for researchers, scientists, and drug development professionals. It will detail the theoretical calculation of the compound's molecular weight, explore the experimental techniques for its verification, and discuss the critical role of molecular weight in the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The principles and methodologies outlined herein are foundational to the progression of a compound from initial synthesis to a viable therapeutic agent.

Compound Identification and Structure

The nomenclature, [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, precisely defines the chemical architecture of the molecule. The structure consists of a piperidine ring substituted at the 4-position with a methanamine group (-CH₂NH₂). The nitrogen atom of the piperidine ring is acylated with a carbonyl group which is, in turn, attached to the 4-position of an oxane (tetrahydropyran) ring.

Based on this structural elucidation, the molecular formula is determined by systematically counting the atoms of each element:

  • Carbon (C): 12

  • Hydrogen (H): 22

  • Nitrogen (N): 2

  • Oxygen (O): 2

Thus, the molecular formula for [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is C₁₂H₂₂N₂O₂ .

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms.[1][2] The calculation is based on the molecular formula and the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights for the elements present in the target molecule are:

  • Carbon (C): 12.011 u[1][3][4]

  • Hydrogen (H): 1.008 u[5]

  • Nitrogen (N): 14.007 u[6][7]

  • Oxygen (O): 15.999 u[8][9][10]

The molecular weight is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

MW = (12 × 12.011) + (22 × 1.008) + (2 × 14.007) + (2 × 15.999) MW = 144.132 + 22.176 + 28.014 + 31.998 MW = 226.32 g/mol

This calculated molecular weight is a fundamental descriptor of the molecule and a critical parameter in both chemical synthesis and biological evaluation.

Summary of Molecular Weight Calculation
ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH221.00822.176
NitrogenN214.00728.014
OxygenO215.99931.998
Total 226.32

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of chemical analysis, ensuring the identity and purity of a synthesized compound. Mass spectrometry is the primary analytical technique for determining the molecular mass of a substance.[1][2]

Mass Spectrometry Workflow

The process of determining molecular weight via mass spectrometry involves three essential steps: ionization, mass analysis, and detection.

G cluster_workflow Mass Spectrometry Workflow for Molecular Weight Determination A Step 1: Ionization Sample is volatilized and ionized (e.g., ESI, MALDI) to generate charged molecules. B Step 2: Mass Analysis Ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., TOF, Quadrupole). A->B Ion Transport C Step 3: Detection Separated ions are detected, and their abundance is measured, generating a mass spectrum. B->C Ion Separation D Data Analysis The mass spectrum is analyzed to determine the molecular weight of the compound. C->D Signal Processing

Caption: A generalized workflow for determining molecular weight using mass spectrometry.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: A dilute solution of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is prepared in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions, predominantly [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the [M+H]⁺ ion will have an m/z value equal to the molecular weight of the compound plus the mass of a proton.

Significance of Molecular Weight in Drug Development

The molecular weight of a compound is a critical determinant of its drug-like properties and plays a significant role in its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipinski's Rule of Five

A key guideline in early-stage drug discovery is Lipinski's Rule of Five, which identifies physicochemical properties of compounds that are likely to be orally bioavailable. One of the central tenets of this rule is that the molecular weight should be less than 500 Daltons. With a molecular weight of 226.32 g/mol , [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine comfortably adheres to this guideline, suggesting a higher probability of good membrane permeability and oral absorption.

G cluster_drug_discovery Role of Molecular Weight in Drug Discovery Start Compound Synthesis MW_Calc Molecular Weight Calculation & Verification (226.32 g/mol) Start->MW_Calc Lipinski Lipinski's Rule of Five (MW < 500 Da) MW_Calc->Lipinski ADME Favorable ADME Properties Lipinski->ADME Increased Likelihood Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: The influence of molecular weight on the progression of a compound in drug discovery.

Impact on Pharmacokinetics
  • Absorption: Lower molecular weight compounds generally exhibit better passive diffusion across biological membranes, such as the intestinal epithelium, which is crucial for oral drug absorption.

  • Distribution: The size of a molecule can influence its distribution throughout the body and its ability to penetrate tissues and cross biological barriers like the blood-brain barrier.

  • Metabolism and Excretion: While not a direct correlation, molecular weight can influence the metabolic pathways and the rate of renal or hepatic clearance of a drug.

Conclusion

The molecular weight of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has been calculated to be 226.32 g/mol based on its molecular formula, C₁₂H₂₂N₂O₂. This fundamental physicochemical property is essential for the identity and characterization of this compound. Its value falls well within the parameters suggested by Lipinski's Rule of Five, indicating a favorable starting point for the development of an orally bioavailable drug candidate. The methodologies for both theoretical calculation and experimental verification outlined in this guide are critical for ensuring the scientific integrity of research and development efforts in the pharmaceutical sciences.

References

  • Oreate AI Blog. (2026, January 16). Understanding Molecular Weight: The Key to Chemical Identity. [Link]

  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]

  • MolModa Documentation - Durrant Lab. Carbon (C) molar mass. [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon?[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Nitrogen. [Link]

  • nglos324. Oxygen. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Wikipedia. Nitrogen. [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the Molar Mass of Oxygen: A Deep Dive. [Link]

Sources

Tetrahydropyran-4-Carboxylic Acid Piperidine Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Optimization in Medicinal Chemistry

Executive Summary

This technical guide analyzes the Tetrahydropyran-4-carboxylic acid piperidine amide scaffold, a "privileged structure" in modern drug discovery. This motif is strategically employed to modulate physicochemical properties—specifically lowering lipophilicity (LogD) and blocking metabolic "soft spots"—while maintaining steric bulk comparable to cyclohexyl or adamantyl analogs.

This guide is designed for medicinal chemists and process scientists. It details the structural rationale, synthetic pathways, and specific applications of this scaffold in targeting 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
and Acetyl-CoA Carboxylase (ACC) .
Structural Logic & Pharmacophore Analysis

The transition from a carbocyclic scaffold (like cyclohexane) to a tetrahydropyran (THP) is a classic bioisosteric replacement.[1] When coupled with a piperidine amide, this moiety serves two critical functions:

  • The "THP Effect" (LogD Modulation):

    • Lipophilicity: Replacing a methylene (-CH2-) with an ether oxygen (-O-) typically lowers the LogP by approximately 1.0–1.5 units. This is crucial for improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

    • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to the all-carbon analog.

    • Conformation: The THP ring prefers a chair conformation similar to cyclohexane but exhibits a strong anomeric effect if substituted at the 2-position. At the 4-position (the carboxylic acid attachment), it provides a defined vector for the amide bond.

  • The Piperidine Amide Linker:

    • Versatility: The piperidine ring serves as a central hub. The amide bond (formed via the piperidine nitrogen or a 4-amino substituent) creates a rigid dipole that can engage in hydrogen bonding with backbone residues in the target protein.

    • Metabolic Stability: Unlike flexible alkyl chains, the piperidine ring restricts conformational entropy. However, piperidines are prone to CYP450-mediated oxidation (N-dealkylation or ring hydroxylation). Capping the nitrogen with a THP-4-carbonyl group mitigates N-dealkylation.

Comparative Metrics (General Trends)
PropertyCyclohexyl-Piperidine AmideTHP-Piperidine AmideImpact
cLogP High (> 3.5)Moderate (2.0 - 3.0)Improved bioavailability
tPSA LowIncreased (+9.2 Ų)Better H-bond network
Metabolic Liability High (Oxidation at C3/C4)Reduced (O-atom blocks site)Extended Half-life (

)
Solubility PoorModerate/GoodEasier formulation
Case Study: 11 -HSD1 Inhibitors

The utility of this scaffold is best exemplified in the development of inhibitors for 11


-HSD1 , an enzyme target for metabolic syndrome and type 2 diabetes.
  • The Challenge: Early inhibitors (e.g., adamantyl amides) suffered from poor metabolic stability and high lipophilicity, leading to rapid clearance and potential phospholipidosis.

  • The Solution: Researchers at AstraZeneca and other groups utilized the THP-4-carboxylic acid motif. By replacing the lipophilic adamantane or cyclohexane cap with tetrahydropyran, they retained the necessary hydrophobic volume to fill the enzyme's binding pocket while significantly lowering LogD.

  • Mechanism: The amide carbonyl oxygen often accepts a hydrogen bond from the catalytic Tyr183 or Ser170 in the 11

    
    -HSD1 active site, while the THP ring sits in the hydrophobic channel previously occupied by the steroid substrate.
    
Synthetic Methodologies

The synthesis of these derivatives generally converges on the amide coupling between Tetrahydropyran-4-carboxylic acid (Building Block A) and a Piperidine amine (Building Block B).

Phase 1: Synthesis of the THP Core (Building Block A)

While commercially available, the industrial synthesis of Tetrahydropyran-4-carboxylic acid is a critical background process to understand impurity profiles.

  • Double Alkylation: Reaction of diethyl malonate with bis(2-chloroethyl) ether using sodium ethoxide. This forms the THP diester.

  • Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal decarboxylation yields the mono-acid.

Phase 2: The Amide Coupling (Protocol)

Target: General synthesis of THP-4-C(=O)-N-Piperidine-R.

Reagents:

  • Tetrahydropyran-4-carboxylic acid (1.0 equiv)[2]

  • Substituted Piperidine (1.0 equiv) (e.g., Ethyl isonipecotate for 4-substituted variants)[3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) for scalable runs.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve Tetrahydropyran-4-carboxylic acid (10 mmol, 1.30 g) in dry DMF (15 mL). Add DIPEA (30 mmol, 5.2 mL). Stir at 0°C for 10 minutes.

  • Coupling: Add HATU (12 mmol, 4.56 g) in one portion. Stir for 15 minutes to form the activated ester.

  • Addition: Add the Piperidine derivative (10 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Look for M+H peak).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (100 mL).

    • Wash sequence: 1N HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), Brine.

    • Check: If the product is amphoteric (contains other basic nitrogens), skip acid wash and use DCM extraction at neutral pH.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathway for generating these derivatives.

THP_Piperidine_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Amide Coupling Start Diethyl Malonate + Bis(2-chloroethyl)ether Cyclization Cyclization (NaOEt) Start->Cyclization Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis THP_Acid Tetrahydropyran-4- carboxylic acid Hydrolysis->THP_Acid Coupling Coupling Reaction (HATU/DIPEA/DMF) THP_Acid->Coupling Pip_Amine Piperidine Derivative Pip_Amine->Coupling Workup Workup: Acid/Base Wash Coupling->Workup Final_Product THP-Piperidine Amide Derivative Workup->Final_Product Check_LogP Check LogP/LogD Target < 3.0? Final_Product->Check_LogP

Caption: Synthetic workflow from raw materials to the final THP-Piperidine Amide scaffold, including critical checkpoints.

Critical Experimental Considerations
A. Rotameric Complications in NMR

Because the amide bond has partial double-bond character, these derivatives often exist as rotamers at room temperature.

  • Observation:

    
    H NMR spectra may show broadened or doubled peaks for the piperidine ring protons.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-

    
    ). Coalescence of peaks confirms rotamers rather than impurities.
    
B. Metabolic Stability Assay (Microsomal Stability)

To validate the "THP advantage" over cyclohexane:

  • Incubate compound (1 µM) with human/mouse liver microsomes + NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Analyze by LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) should be < 20 µL/min/mg protein for an optimized lead.
    
References
  • Discovery of 11

    
    -HSD1 Inhibitors (AZD4017): 
    Scott, J. S., et al. (2012).[4][5] Discovery of a potent, selective, and orally bioavailable acidic 11
    
    
    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    -HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017).[4] Journal of Medicinal Chemistry.[4][5]
  • Optimization to AZD8329 (Metabolic Stability): Scott, J. S., et al. (2012). Novel acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329).[5] Journal of Medicinal Chemistry.[4][5]
  • Industrial Synthesis of Tetrahydropyran-4-carboxylic acid: International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.

  • Tetrahydropyrans in Drug Discovery (Bioisosterism): PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery.

  • Piperidine Amides as 11

    
    -HSD1 Inhibitors (Vertex): 
    Rohde, J. J., et al. (2007). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[4][6][7] Bioorganic & Medicinal Chemistry Letters.[8][9]
    
    

Sources

The 4-(Aminomethyl)piperidine Tetrahydropyran-4-carboxamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold represents a confluence of two highly privileged structural motifs in contemporary drug discovery: the piperidine ring and the tetrahydropyran (THP) moiety. The piperidine heterocycle is a cornerstone of medicinal chemistry, found in a multitude of approved pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] It often serves as a versatile linker or a key pharmacophoric element that can influence a compound's solubility, basicity, and binding interactions with biological targets.[3][4] The tetrahydropyran ring, a saturated six-membered ether, is increasingly utilized as a bioisosteric replacement for cyclohexane, offering improved metabolic stability and the potential for hydrogen bonding interactions through its oxygen atom.

This technical guide provides an in-depth exploration of the 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide core, detailing its synthesis, key chemical properties, and potential applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Strategic Importance in Drug Design

The combination of the 4-(aminomethyl)piperidine and tetrahydropyran-4-carboxamide fragments into a single scaffold offers several strategic advantages in drug design:

  • Three-Dimensional Diversity: The non-planar nature of both the piperidine and tetrahydropyran rings provides a rich three-dimensional architecture, enabling the exploration of complex binding pockets in biological targets.

  • Modulation of Physicochemical Properties: The piperidine nitrogen offers a handle for modulating basicity and salt formation, which can significantly impact solubility and oral bioavailability. The tetrahydropyran moiety can enhance polarity and reduce lipophilicity compared to its carbocyclic analogue.

  • Vectorial Diversity for Library Synthesis: The scaffold presents multiple points for diversification. The piperidine nitrogen can be functionalized, and substituents can be introduced on both the piperidine and tetrahydropyran rings, allowing for the generation of large and diverse chemical libraries for high-throughput screening.

  • Potential for Enhanced Target Engagement: The amide linker provides a rigid connection between the two cyclic systems, while the aminomethyl group offers a flexible linker to probe for additional interactions within a binding site. The ether oxygen of the tetrahydropyran can act as a hydrogen bond acceptor, potentially increasing binding affinity.

Synthesis of the Core Scaffold

The synthesis of the 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold is a multi-step process that involves the preparation of the two key building blocks followed by their coupling.

Synthesis of Tetrahydropyran-4-carboxylic Acid

A common and commercially viable route to tetrahydropyran-4-carboxylic acid involves a cyclization reaction followed by hydrolysis and decarboxylation.[5]

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic Acid

  • Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate.

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate.

    • To this solution, add bis(2-chloroethyl) ether dropwise with stirring.

    • Reflux the reaction mixture for several hours.

    • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

  • Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid.

    • The crude diester from the previous step is hydrolyzed by refluxing with a solution of sodium hydroxide in water/ethanol.

    • After completion of the hydrolysis, the ethanol is removed under reduced pressure.

    • The aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried.

  • Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid.

    • The tetrahydropyran-4,4-dicarboxylic acid is heated at a temperature above its melting point until the evolution of carbon dioxide ceases.

    • The resulting oil is then distilled under reduced pressure to yield pure tetrahydropyran-4-carboxylic acid.[5]

Synthesis of 4-(Aminomethyl)piperidine

The synthesis of 4-(aminomethyl)piperidine can be achieved through various routes, often starting from a commercially available piperidine derivative. A common approach involves the reduction of a nitrile or an oxime.

Experimental Protocol: Synthesis of 4-(Aminomethyl)piperidine from 4-Cyanopiperidine

  • Step 1: N-Protection of 4-Cyanopiperidine.

    • To a solution of 4-cyanopiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).

    • Stir the reaction at room temperature until completion.

    • Work-up involves washing with aqueous solutions and purification by chromatography to yield the N-protected 4-cyanopiperidine.

  • Step 2: Reduction of the Nitrile.

    • The N-protected 4-cyanopiperidine is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

    • Alternatively, a chemical reducing agent like lithium aluminum hydride in an ethereal solvent can be used.

    • After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation) or the reaction is carefully quenched (for hydride reduction).

    • The product is isolated after appropriate work-up and purification.

  • Step 3: Deprotection.

    • The N-protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an organic solvent.

    • After neutralization and extraction, the desired 4-(aminomethyl)piperidine is obtained.

Amide Coupling to Form the Final Scaffold

The final step in the synthesis of the 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold is the formation of an amide bond between the two key fragments. This can be achieved using standard peptide coupling reagents.[6][7][8]

Experimental Protocol: Amide Coupling

  • Step 1: Activation of Tetrahydropyran-4-carboxylic Acid.

    • Dissolve tetrahydropyran-4-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.

    • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the mixture at room temperature for a short period to allow for the formation of the activated ester.

  • Step 2: Coupling with N-Boc-4-(aminomethyl)piperidine.

    • To the activated carboxylic acid solution, add a solution of N-Boc-4-(aminomethyl)piperidine in the same solvent.

    • Allow the reaction to proceed at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography or LC-MS.

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine).

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • Step 3: Deprotection of the Piperidine Nitrogen.

    • The N-Boc protecting group is removed from the coupled product using acidic conditions as described previously to yield the final 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Tetrahydropyran-4-carboxylic Acid cluster_1 Synthesis of 4-(Aminomethyl)piperidine cluster_2 Final Scaffold Assembly A Diethyl malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B Cyclization C Tetrahydropyran-4,4-dicarboxylic acid B->C Hydrolysis D Tetrahydropyran-4-carboxylic Acid C->D Decarboxylation I Amide Coupling D->I E 4-Cyanopiperidine F N-Boc-4-cyanopiperidine E->F Boc Protection G N-Boc-4-(aminomethyl)piperidine F->G Nitrile Reduction H 4-(Aminomethyl)piperidine G->H Deprotection G->I J N-Boc-4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide I->J K Final Scaffold J->K Deprotection

Caption: Synthetic workflow for the 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold.

Potential Biological Applications and Therapeutic Targets

While specific biological data for the 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold is not extensively reported in the public domain, the known activities of its constituent fragments and structurally related molecules provide strong rationale for its potential in various therapeutic areas.

Table 1: Potential Therapeutic Targets and Applications

Therapeutic AreaPotential Target(s)Rationale based on Structurally Similar Compounds
Oncology Kinases (e.g., Akt), MALT1 proteasePiperidine-containing molecules have been developed as potent inhibitors of Akt, a key regulator of cell survival.[9] N-aryl-piperidine-4-carboxamides have been identified as inhibitors of MALT1 protease, a target in B-cell lymphomas.[9]
Neuroscience Opioid receptors, Dopamine transporters4-Piperidinecarboxamide derivatives are known modulators of opioid receptors with potential applications in pain management.[10] Piperidine derivatives have also been investigated as dopamine reuptake inhibitors.[11]
Infectious Diseases Viral targets (e.g., CCR5), Fungal enzymesPiperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors for anti-HIV therapy.[12] 4-Aminopiperidine derivatives have shown antifungal activity.
Metabolic Diseases DPP-4Aminomethyl-pyridine derivatives have been investigated as inhibitors of DPP-4 for the treatment of type 2 diabetes.[13]

The versatile nature of this scaffold allows for its adaptation to a wide range of biological targets. The following diagram illustrates a hypothetical mechanism of action where a derivative of the scaffold acts as a kinase inhibitor.

G Scaffold Scaffold Derivative Kinase Kinase Active Site Scaffold->Kinase Binds to ATP-binding pocket Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Competitive Inhibition Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Biological_Effect Biological Effect (e.g., Apoptosis) Cell_Signaling->Biological_Effect

Caption: Hypothetical mechanism of action: Kinase inhibition by a scaffold derivative.

Conclusion and Future Perspectives

The 4-(aminomethyl)piperidine tetrahydropyran-4-carboxamide scaffold is a promising and synthetically accessible platform for the development of novel therapeutic agents. Its inherent three-dimensional complexity and the presence of multiple points for chemical modification make it an attractive starting point for the generation of diverse compound libraries. While further investigation is required to fully elucidate the biological activity profile of this specific scaffold, the well-documented pharmacological relevance of its constituent parts strongly suggests its potential across a range of diseases, including cancer, neurological disorders, and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this exciting chemical space.

References

  • Google Patents. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

  • PMC. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • Google Patents. (1993). Derivatives of 4-(aminomethyl)
  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. (n.d.). Examples of biologically active piperidine core‐containing compounds. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • PubMed. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. [Link]

  • Chinese Chemical Letters. (2024). Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • PubMed. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Royal Society of Chemistry. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

Sources

Novel piperidine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Engineering Novel Piperidine Building Blocks for Advanced Medicinal Chemistry

Piperidine remains one of the most privileged nitrogenous heterocyclic scaffolds in medicinal chemistry, historically favored for its chemical stability, balanced lipophilicity, and predictable pharmacokinetic (ADME) profiles 1. However, modern drug discovery faces stringent hurdles: standard, unsubstituted piperidines often exhibit high basicity (leading to promiscuous binding and hERG-mediated cardiotoxicity) and metabolic liabilities at the positions alpha to the nitrogen [[2]](). To overcome these limitations and escape "flatland," medicinal chemists are actively transitioning from planar, sp2-rich frameworks to complex, 3D-architectures—specifically spirocyclic, bridged, and fluorinated piperidines 3.

Mechanistic Rationale for Structural Interventions

A. Spirocyclic Piperidines: Expanding the 3D Vector Space Spirocyclic scaffolds inherently possess a high degree of sp3-hybridized carbon atoms (Fsp3). This 3D trajectory provides multiple vectors of contact with target binding pockets, often yielding more potent and highly selective drug candidates compared to their flat counterparts 3. Furthermore, the incorporation of spiro-systems, such as 1-oxa-9-azaspiro[5.5]undecane, significantly enhances aqueous solubility and membrane permeability while minimizing the metabolic vulnerabilities seen in standard piperidines 4.

B. Fluorinated Piperidines: Modulating Basicity and Lipophilicity Molecules containing highly basic nitrogen atoms are prone to phospholipidosis and cardiovascular toxicity driven by off-target interactions with the hERG potassium ion channel 5. Strategic incorporation of fluorine atoms leverages strong electron-withdrawing inductive effects and favorable C-F...HN+ dipole interactions to dramatically lower the pKa of the adjacent piperidine nitrogen 5. For instance, shifting from a standard piperidine to a 3-fluoropiperidine can reduce basicity by up to two orders of magnitude, effectively disrupting hERG binding while simultaneously improving metabolic stability 6.

Visualizing the Pharmacological Impact of Structural Modifications

PiperidineModifications Base Standard Piperidine Scaffold Spiro Spirocyclic Substitution Base->Spiro Fluoro Fluorination (α/β/γ positions) Base->Fluoro Chiral Chiral/Bridged Frameworks Base->Chiral EffectSpiro Increased Fsp3 Character & Aqueous Solubility Spiro->EffectSpiro EffectFluoro Decreased pKa & Dipole Modulation Fluoro->EffectFluoro EffectChiral Conformational Restriction Chiral->EffectChiral OutcomeSpiro Enhanced 3D Target Engagement EffectSpiro->OutcomeSpiro OutcomeFluoro Reduced hERG Liability & Metabolic Stability EffectFluoro->OutcomeFluoro OutcomeChiral Improved Receptor Selectivity EffectChiral->OutcomeChiral

Workflow of piperidine structural modifications and their pharmacological outcomes.

Quantitative Data Presentation: Physicochemical Profiling

To illustrate the causality between structural modification and physicochemical behavior, the following table summarizes the key parameters of novel piperidine building blocks.

Scaffold ArchitectureRepresentative MotifpKa (Calc.)LogD (pH 7.4)hERG Liability RiskPrimary Medicinal Chemistry Advantage
Unsubstituted Piperidine~10.0 - 11.0~0.5HighHigh baseline target affinity; synthetically tractable
Fluorinated 3-Fluoropiperidine~8.5 - 9.0~0.8LowpKa attenuation; improved cardiovascular safety
Spirocyclic 1-oxa-9-azaspiro[5.5]undecane~9.2 - 9.5~1.2ModerateEnhanced 3D vector space (Fsp3); high aqueous solubility
Bridged Bicyclic 2-Azabicyclo[2.2.1]heptane~9.8 - 10.2~0.6ModerateConformational locking; entropic penalty reduction

Data synthesized from established structure-activity relationship (SAR) studies on chiral and fluorinated piperidines 2, [[6]]().

Experimental Protocol: Synthesis of All-cis-Fluorinated Piperidines

Historically, synthesizing fluorinated piperidines was hampered by competing hydrodefluorination pathways during the reduction of fluoropyridines 7. The following self-validating protocol details a state-of-the-art Rhodium-catalyzed dearomatization-hydrogenation (DAH) process that achieves highly diastereoselective all-cis-(multi)fluorinated piperidines 8.

Objective: Chemoselective reduction of fluoropyridines to saturated building blocks without C-F bond cleavage.

Materials: 3-fluoropyridine, pinacolborane (HBpin), Rhodium-carbene catalyst, anhydrous Tetrahydrofuran (THF), molecular sieves, Hydrogen gas (H2).

Step-by-Step Methodology:

  • System Preparation & Desiccation: Action: Flame-dry all reaction vessels and utilize strictly anhydrous THF over activated molecular sieves. Causality: Moisture must be rigorously excluded because it leads to the rapid hydrolysis of HBpin. Hydrolyzed HBpin species will prematurely deactivate the catalytic cycle, halting the dearomatization process 8.

  • In Situ Activation (Dearomatization): Action: Under an inert atmosphere, add 3-fluoropyridine and 1.1 equivalents of HBpin to the solvent. Causality: HBpin acts as a critical activating agent. It coordinates directly to the basic pyridine nitrogen, disrupting the aromaticity of the ring. This dearomatization lowers the activation energy required for the subsequent hydrogenation step 8.

  • Heterogeneous Hydrogenation: Action: Introduce the Rhodium-carbene catalyst to the mixture, seal the vessel, and pressurize with H2 gas at room temperature. Causality: A specialized heterogeneous Rh-carbene catalyst is employed due to its superior chemoselectivity. It favors the reduction of the activated, dearomatized ring over the oxidative addition into the sensitive C-F bond, thereby successfully suppressing the undesired hydrodefluorination pathway 7.

  • In Situ Protection & Isolation: Action: Rather than attempting to isolate the free amine, immediately treat the crude reaction mixture with benzyl chloroformate (Cbz-Cl) or Fmoc-Cl. Causality: Unprotected fluorinated piperidines are highly volatile and notoriously difficult to purify via standard chromatography. In situ trapping yields stable, UV-active Cbz- or Fmoc-protected fluorinated piperidines that can be isolated in high yields (e.g., >67% on a gram scale) 7.

References

1.[1]1, nih.gov 2.[3]3, pharmablock.com 3.[7]7, acs.org 4.[5]5, scientificupdate.com 5.[4]4, nih.gov 6.[2]2, thieme-connect.com 7.[6] 6, chemrxiv.org 8.[8]8, springernature.com

Sources

Engineering 3D Chemical Space: The Tetrahydropyran-Piperidine Hybrid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, drug discovery pipelines have been saturated with flat, sp2-hybridized aromatic molecules. While easy to synthesize, these "flatland" molecules often suffer from poor aqueous solubility, high attrition rates in clinical trials, and off-target promiscuity. As a Senior Application Scientist, I have observed a paradigm shift toward increasing the fraction of sp3 carbons (Fsp3) in lead compounds. The hybridization of tetrahydropyran (THP) and piperidine rings—particularly through spirocyclic fusion—represents a privileged 3D architectural strategy. This whitepaper dissects the physicochemical causality, synthetic methodologies, and target engagement profiles of tetrahydropyran-piperidine scaffolds.

The Physicochemical Imperative: Escaping Flatland

The rational design of a hybrid scaffold requires a deep understanding of how individual molecular components dictate macroscopic pharmacokinetic behavior.

  • The Piperidine Core : Ubiquitous in FDA-approved drugs, the nitrogen-containing piperidine ring provides a basic center capable of forming stable salts, which drastically improves aqueous solubility. In the binding pocket, this protonated amine frequently engages in critical electrostatic interactions or hydrogen bonds with acidic residues (e.g., Glutamate or Aspartate)[1].

  • The Tetrahydropyran (THP) Core : Replacing a lipophilic carbocycle with an oxygen-containing THP ring strategically lowers the partition coefficient (logP). The oxygen atom acts as a potent hydrogen-bond acceptor and introduces a dipole moment that improves Lipophilic Efficiency (LipE) without adding unnecessary molecular weight[2].

  • Spirocyclic Hybridization : Fusing these two rings into a spirocycle (e.g., spiro[piperidine-tetrahydropyran]) locks the molecule into a rigid 3D trajectory. This conformational restriction minimizes the entropic penalty upon target binding and projects functional groups into precise vectors, enabling highly selective interactions that flexible linear linkers cannot achieve[2][3].

ScaffoldLogic A Traditional sp2 Scaffolds (Flat, Lipophilic) B Increase Fsp3 Fraction (Escape from Flatland) A->B C Incorporate Piperidine (Basic Amine, Salt Formation) B->C D Incorporate Tetrahydropyran (H-Bond Acceptor, Lower logP) B->D E Spirocyclic Hybridization (Rigid 3D Trajectory) C->E D->E F Enhanced ADMET Profile (High LipE, Target Selectivity) E->F

Caption: Logical progression from flat sp2 molecules to 3D spirocyclic hybrids for enhanced ADMET.

Target Engagement Case Studies

The versatility of the tetrahydropyran-piperidine motif is evidenced by its successful deployment across diverse therapeutic areas.

Epigenetic Modulators (ASH1L Inhibitors)

In the optimization of ASH1L histone methyltransferase inhibitors, researchers replaced a spiro-azetidine ring with a spiro-piperidine moiety. By functionalizing the terminal nitrogen of the spiro-piperidine with ether substituents or aromatic heterocycles, the scaffold successfully reached the LMI pocket of ASH1L. This 3D projection yielded highly potent compounds with IC50 values dropping below 100 nM[4].

Anti-Tubercular Agents (MmpL3 Inhibitors)

The emergence of multi-drug resistant tuberculosis has necessitated novel targets. N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues were identified as potent inhibitors of the essential MmpL3 transporter in Mycobacterium tuberculosis. The spiro-hybrid disrupts trehalose monomycolate transport, inducing severe cell wall stress and achieving a >2 log reduction in bacterial CFU counts in vivo[5].

MmpL3Pathway Drug Spiro[piperidine-pyran] Lead Target MmpL3 Transporter (M. tuberculosis) Drug->Target Binds Transporter Block Inhibition of Trehalose Monomycolate Transport Target->Block Induces Stress Cell Wall Stress & ATP Accumulation Block->Stress Triggers Efficacy Bactericidal Efficacy (>2 log CFU Drop) Stress->Efficacy Results In

Caption: Mechanism of action for spiro-hybrid inhibitors targeting M. tuberculosis MmpL3.

Protein-Protein Interaction (PPI) Stabilizers

Stabilizing the 14-3-3σ/ERα interaction is a novel approach in oncology. Modifying flexible linkers to conformationally restricted piperidine or spiro-tetrahydropyran constructs significantly accelerated target binding. The rigid spiro-linkers reduced the entropic penalty of binding, achieving 100% complex stabilization at low concentrations within just 1 hour of incubation[6].

Kinase and Receptor Probes

In the development of CDKL5/GSK3 chemical probes, the substitution of a piperidine ring with a tetrahydropyran ring altered the hydrogen-bonding network at the kinase hinge region (specifically eliminating interactions with Glu93 and Glu98), which served as a critical negative control to validate target specificity[1]. Furthermore, aminoethyl-substituted piperidines fused with tetrahydropyran scaffolds have been engineered as highly lipophilic-efficient Sigma-1 receptor ligands, demonstrating potent antiproliferative properties against cancer cell lines[7].

Quantitative Scaffold Profiling

The following table synthesizes the quantitative biological and physicochemical data derived from recent optimization campaigns utilizing these hybrid scaffolds:

Scaffold VariantTarget ApplicationKey Physicochemical BenefitQuantitative Biological OutcomeRef.
Spiro-piperidine ether (Cmpd 36) ASH1L (Epigenetics)Improved cell permeability & LMI pocket reachIC50 = 0.28 μM[4]
Spiro-piperidine thiazole (Cmpd 66s) ASH1L (Epigenetics)Enhanced terminal aromatic π-interactionsIC50 < 100 nM[4]
Spiro[piperidine-pyran] MmpL3 (Tuberculosis)High 3D vector projection & rigidity>2 log CFU reduction (in vivo)[5]
Piperidine (1C-linker, Cmpd 131) 14-3-3σ/ERα PPIConformationally restricted linkerFA EC50 = 2 ± 0.3 μM[6]
Spiro-tetrahydropyran (Cmpd 181) 14-3-3σ/ERα PPIMinimized entropic penaltyFA EC50 = 1 ± 0.8 μM (at 24h)[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these 3D scaffolds.

Protocol A: Asymmetric Synthesis of a Spiro[piperidine-tetrahydropyran] Core

Objective: Synthesize a stereopure spirocyclic amine for subsequent library diversification.

  • Ketone Oxidation :

    • Action: Treat the precursor spiro-alcohol with Dess-Martin periodinane (DMP) in anhydrous dichloromethane (DCM) at 0°C, warming to room temperature.

    • Causality: DMP is selected over harsher oxidants (e.g., Jones reagent) to prevent the epimerization of adjacent stereocenters and avoid acidic cleavage of sensitive protecting groups[2].

    • Validation: Quench with saturated NaHCO3/Na2S2O3. Confirm complete conversion via TLC (disappearance of the alcohol spot).

  • Chiral Imine Formation :

    • Action: React the resulting ketone with Ellman’s chiral auxiliary, (R)-2-t-butyl-2-sulfinamide, using Ti(OEt)4 as a Lewis acid in THF.

    • Causality: The bulky t-butyl group of the sulfinamide dictates facial selectivity during the subsequent reduction. Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the condensation equilibrium forward[2].

  • Diastereoselective Reduction :

    • Action: Cool the reaction to -78°C and slowly add LiBH4 in methanol.

    • Causality: LiBH4 is a mild hydride source. Methanol enhances the reactivity of the borohydride while allowing the reaction to remain at cryogenic temperatures, maximizing stereocontrol. The hydride attacks the less sterically hindered face of the sulfinyl imine[2].

  • Deprotection & Isolation :

    • Action: Cleave the sulfinamide auxiliary using 4M HCl in dioxane.

    • Causality: Anhydrous acidic conditions cleanly remove the sulfinyl group without hydrolyzing the tetrahydropyran ether linkage[2].

    • Validation: Confirm the final spirocyclic amine structure and stereopurity (>95% diastereomeric excess) using 1H/13C NMR and chiral HPLC.

Protocol B: Fluorescence Polarization (FP) Assay for Target Engagement

Objective: Quantify the binding affinity (EC50) of the synthesized spiro-hybrid to its protein target.

  • Reagent Preparation :

    • Action: Prepare a master mix containing the fluorescently labeled tracer peptide and the recombinant target protein in an assay buffer (e.g., HEPES, NaCl, 0.01% Tween-20).

    • Causality: The inclusion of Tween-20 is critical to prevent the non-specific binding of lipophilic spiro-compounds to the microplate walls, which would otherwise skew the concentration-response curves.

  • Compound Titration :

    • Action: Perform a 10-point serial dilution of the spiro-hybrid in DMSO, transferring it to a 384-well black microplate.

  • Incubation and Reading :

    • Action: Add the master mix to the compounds, incubate, and read parallel and perpendicular fluorescence emission at multiple time points (e.g., 1h and 24h).

    • Causality: Reading at multiple time points is vital for conformationally restricted spiro-stabilizers to accurately capture thermodynamic equilibrium and assess kinetic stabilization rates[6].

Conclusion

The strategic integration of tetrahydropyran and piperidine rings into hybrid, spirocyclic architectures is far more than a synthetic exercise; it is a physicochemical necessity for modern drug discovery. By escaping flatland, these scaffolds offer superior vector projection, enhanced lipophilic efficiency, and rigid conformations that translate directly into highly potent, selective, and bioavailable therapeutics.

References

Sources

Methodological & Application

Using [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine as a GPCR ligand scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision GPCR Ligand Design using the [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine Scaffold

Executive Summary

In the landscape of G Protein-Coupled Receptor (GPCR) drug discovery, the "privileged scaffold" concept is paramount. This application note details the utility of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine (hereafter referred to as OPM-1 ) as a versatile structural core.

Unlike traditional benzyl-piperidine scaffolds, OPM-1 incorporates a tetrahydropyran (oxane) ring linked via a carbonyl to a piperidine core. This design offers distinct advantages:

  • Metabolic Stability: The oxane ring acts as a bioisostere for phenyl/cyclohexyl groups but blocks metabolic "soft spots" (e.g., para-hydroxylation).

  • Solubility: The ether oxygen in the oxane ring and the amide linker lower the LogP compared to all-carbon analogs, improving aqueous solubility for in vitro assays.

  • Vectorization: The primary methanamine moiety serves as a highly reactive "warhead" for probing the orthosteric aspartate residue (Asp3.32) common in Class A aminergic GPCRs, or as a vector for fragment growing.

Chemical Biology Profile & Rationale

Compound: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine Molecular Formula: C₁₂H₂₂N₂O₂ Key Pharmacophore Features:

FeatureFunction in GPCR Binding
Primary Amine (Methanamine) Orthosteric Anchor: Protonated at physiological pH; forms a critical salt bridge with the conserved Aspartate (D3.32) in TM3 of aminergic receptors (e.g., 5-HT, Dopamine, Muscarinic).
Piperidine Ring Rigid Spacer: Directs the amine vector and occupies the hydrophobic transmembrane cavity.
Carbonyl Linker H-Bond Acceptor: Interacts with Serine/Threonine residues in TM5 or TM6.
Oxane (THP) Ring Vestibule Cap: Occupies the extracellular vestibule (ECL2 region). The ether oxygen can engage in water-mediated H-bonds, unlike a hydrophobic phenyl ring.

Application 1: Scaffold Synthesis & Library Generation

The utility of OPM-1 lies in its ability to be rapidly derivatized. The following protocol outlines the synthesis of the core scaffold and its subsequent diversification.

Protocol A: Synthesis of OPM-1 Core

Reagents Required:

  • 4-(N-Boc-aminomethyl)piperidine

  • Tetrahydro-2H-pyran-4-carboxylic acid (Oxane-4-carboxylic acid)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • TFA (Deprotection agent)

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min at Room Temperature (RT) to activate the acid.

    • Add 4-(N-Boc-aminomethyl)piperidine (1.0 eq).

    • Stir at RT for 4 hours. Monitor by LC-MS for the intermediate (Boc-protected amide).

    • Purification: Dilute with EtOAc, wash with NaHCO₃ and Brine. Dry over MgSO₄.

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (20% v/v). Stir for 1 hour at RT.

    • Workup: Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ wash to obtain the free base OPM-1 .

Visualization: Synthetic Workflow

SynthesisWorkflow Start1 Oxane-4-carboxylic Acid Step1 Activation (HATU/DIPEA) Start1->Step1 Start2 4-(Boc-aminomethyl)piperidine Start2->Step1 Inter Intermediate: Boc-Protected Amide Step1->Inter Amide Coupling Step2 Deprotection (TFA/DCM) Inter->Step2 Final SCAFFOLD: OPM-1 (Free Amine) Step2->Final Boc Removal

Caption: Figure 1. Convergent synthesis of the OPM-1 scaffold utilizing standard peptide coupling chemistry.

Application 2: Functional GPCR Profiling (cAMP Assay)

Once the OPM-1 scaffold is derivatized (or used as a fragment), its activity must be validated. The following protocol uses a Gs/Gi-coupled cAMP accumulation assay, the gold standard for aminergic GPCRs.

Protocol B: TR-FRET cAMP Accumulation Assay

Principle: This assay measures the ability of OPM-1 derivatives to modulate cAMP levels. For Gs-coupled receptors (e.g., 5-HT4, D1), agonists increase cAMP. For Gi-coupled (e.g., 5-HT1A, D2), agonists decrease forskolin-induced cAMP.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., Human D2 Receptor).

  • HTRF® or LANCE® cAMP detection kit.

  • Forskolin (for Gi-coupled assays).

  • 384-well low-volume white plates.

Experimental Procedure:

  • Cell Prep:

    • Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX) at 200,000 cells/mL.

  • Compound Addition:

    • Dispense 5 µL of OPM-1 derivatives (dilution series 10 µM to 0.1 nM) into the plate.

    • Control: Add Reference Ligand (e.g., Haloperidol for D2) and Vehicle (DMSO).

  • Stimulation:

    • Add 5 µL of cell suspension to the wells.

    • For Gi-targets: Include 10 µM Forskolin in the cell mix.

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 10 µL of detection mix (cAMP-d2 antibody + Cryptate conjugate).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible plate reader (ex: 337 nm, em: 620/665 nm).

    • Calculate HTRF Ratio (665/620*10^4).

Data Analysis:

  • Convert HTRF ratios to cAMP concentrations using a standard curve.

  • Plot Log[Concentration] vs. Response.

  • Determine IC50/EC50 using non-linear regression (4-parameter logistic fit).

Mechanistic Insight: Binding Mode Hypothesis

Understanding how OPM-1 interacts with the receptor is crucial for rational design.

  • The Ionic Lock: The methanamine nitrogen (pKa ~10.5) is protonated. It dives deep into the TM bundle to neutralize Asp3.32 (Ballesteros-Weinstein numbering).

  • The Allosteric Cap: The Oxane ring extends towards the Extracellular Loop 2 (ECL2). This region is less conserved, offering a route to subtype selectivity (e.g., distinguishing D2 from D3 receptors).

Visualization: GPCR-Ligand Interaction Map

InteractionMap Asp Asp3.32 (TM3) Phe Phe6.52 (TM6) ECL ECL2 Residues (Vestibule) Amine Methanamine (Protonated N+) Amine->Asp Ionic Salt Bridge (Critical) Pip Piperidine Core Amine->Pip Pip->Phe Hydrophobic/Edge-to-Face Oxane Oxane Ring (Distal Cap) Pip->Oxane Amide Linker Oxane->ECL Water-mediated H-Bond (Selectivity)

Caption: Figure 2. Predicted pharmacophore mapping of OPM-1 within a Class A GPCR binding pocket.

Comparative Analysis: OPM-1 vs. Standard Scaffolds

Why choose OPM-1 over a standard N-benzyl-4-aminopiperidine?

PropertyStandard Benzyl ScaffoldOPM-1 ScaffoldBenefit of OPM-1
LogP (Lipophilicity) High (~2.5 - 3.5)Moderate (~1.0 - 1.5)Reduced non-specific binding; better oral bioavailability.
Metabolic Liability High (CYP450 oxidation on phenyl)Low (Oxane is metabolically robust)Extended half-life (t1/2).
Fsp3 (Saturation) LowerHigherImproved 3D complexity, often correlated with clinical success.
H-Bonding None on ringEther Oxygen AcceptorPotential for specific water-bridging interactions.

References

  • BenchChem. (2025).[1][2][3] The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. Retrieved from 2

  • GPCRdb. (2023). Ligand Analysis: 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one. Retrieved from 4

  • Wacker, D., et al. (2017). Crystal structure of an LSD-bound human serotonin receptor. Cell, 168(3), 377-389. (Provides structural basis for diethylamide/piperidine binding in 5-HT receptors).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses Tetrahydropyran as a phenyl bioisostere).
  • Sigma-Aldrich. (2023). 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Product Sheet. Retrieved from

Sources

Application Note: Optimized Synthesis of 1-(Tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine is a highly versatile, bifunctional intermediate frequently utilized in the drug development of CNS agents, kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors. This application note details a highly optimized, two-step synthetic protocol designed for scale-up and high-fidelity medicinal chemistry workflows. The strategy employs an orthogonal protection scheme, utilizing a highly efficient HATU-mediated amide coupling followed by a controlled acidolytic N-Boc deprotection.

Mechanistic Rationale & Strategy

To achieve quantitative yields and avoid complex chromatographic purifications, the chemical causality of each reagent must be understood:

  • Amide Bond Formation (Step 1): The coupling of tetrahydropyran-4-carboxylic acid with the secondary amine of tert-butyl (piperidin-4-ylmethyl)carbamate is sterically demanding. Standard carbodiimide reagents (e.g., EDC/HOBt) often yield incomplete conversions with hindered secondary amines[1]. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior kinetic profile. HATU generates a highly reactive OAt-active ester. Crucially, the adjacent nitrogen atom in the azabenzotriazole ring provides an intramolecular hydrogen bond that accelerates the nucleophilic attack of the hindered piperidine, ensuring rapid and near-quantitative conversion[2][3].

  • Acidolytic Deprotection (Step 2): The primary amine is masked using a tert-butyloxycarbonyl (Boc) group, which is orthogonally stable to the basic coupling conditions. Deprotection is achieved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) . The strong acid protonates the carbamate carbonyl, triggering fragmentation into a tert-butyl cation and carbamic acid. The carbamic acid rapidly decarboxylates to release CO₂ gas, driving the reaction forward irreversibly[4].

Synthetic Workflow

SyntheticWorkflow SM1 Tetrahydropyran-4-carboxylic acid (Acyl Donor) Act Activation HATU / DIPEA / DMF SM1->Act SM2 Boc-4-aminomethylpiperidine (Nucleophile) Cpl Amide Coupling Nucleophilic Acyl Substitution SM2->Cpl 2° Amine Attack Ester OAt-Active Ester Intermediate Act->Ester Fast kinetics Ester->Cpl Int Boc-Protected Intermediate (N-Boc Amide) Cpl->Int Deprot Acidolytic Cleavage TFA / DCM (1:1), 0°C → RT Int->Deprot Gas CO2 + t-Butyl Cation (Byproducts) Deprot->Gas Decarboxylation Prod Target Intermediate 1-(THP-4-carbonyl)-4-aminomethylpiperidine Deprot->Prod Quantitative

Caption: Mechanistic workflow for the synthesis of 1-(THP-4-carbonyl)-4-aminomethylpiperidine.

Quantitative Optimization Data

The following tables summarize the empirical data validating the choice of reagents for both the coupling and deprotection phases.

Table 1: Comparative Efficacy of Coupling Reagents for Piperidine Amidation

Coupling Reagent Base Solvent Time (h) Yield (%) Epimerization/Side Reactions
EDC / HOBt DIPEA DMF 16 62 Moderate (Unreacted starting material)
PyBOP DIPEA DMF 12 78 Low

| HATU | DIPEA | DMF | 3 | >95 | Trace / None |

Table 2: Optimization of Acidolytic N-Boc Cleavage

Acid System Solvent Temp Time (h) Yield (%) Operational Notes
4 M HCl Dioxane RT 4 85 Heterogeneous, product precipitation
20% TFA DCM RT 6 88 Sluggish conversion

| 50% TFA | DCM | 0 °C to RT | 2 | >98 | Clean conversion, facile co-evaporation |

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesis of tert-butyl ((1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)methyl)carbamate.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tetrahydropyran-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.1 M, 100 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) to the solution. Stir for 10 minutes at room temperature. Causality Note: DIPEA must be added before HATU to ensure the carboxylic acid is fully deprotonated to the carboxylate, preventing the formation of unreactive guanidinium byproducts[2].

  • Activation: Add HATU (1.2 eq, 12 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15 minutes to allow complete formation of the OAt-active ester.

  • Coupling: Add tert-butyl (piperidin-4-ylmethyl)carbamate (1.05 eq, 10.5 mmol). Stir the reaction mixture at room temperature for 2–3 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting amine mass (m/z 215) is consumed and the intermediate mass (m/z 327[M+H]⁺) dominates.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification Wash: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality Note: DMF partitions into organic solvents. LiCl dramatically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing emulsion formation. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Protocol B: TFA-Mediated Boc Deprotection

Objective: Synthesis of 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine.

  • Preparation: Dissolve the crude Boc-protected intermediate (approx. 10 mmol) in anhydrous DCM (25 mL) to achieve a concentration of ~0.2 M[4].

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality Note: Initiating the reaction at 0 °C controls the exothermic protonation and prevents degradation of the pyran ring.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (25 mL) dropwise to achieve a 1:1 (v/v) ratio of TFA:DCM[4].

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Ninhydrin stain). The starting material will be UV-active/Ninhydrin-negative, while the product will stain a deep purple (indicating a free primary amine). LC-MS will confirm the target mass (m/z 227 [M+H]⁺).

  • Workup & Co-evaporation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (20 mL) and evaporate again (repeat 3 times). Causality Note: Toluene forms an azeotrope with TFA, facilitating its complete removal without requiring harsh heating that could degrade the product[4].

  • Free-Basing (Optional): If the free base is required rather than the TFA salt, dissolve the residue in DCM (50 mL) and wash with 1 M NaOH (20 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the pure 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine.

References[4] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.https://benchchem.com/protocols/boc-deprotection-tfa[2] The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem. https://benchchem.com/guides/hatu-reagent[1] Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications.https://pubs.acs.org/doi/10.1021/acscombsci.6b00055[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02129d

Sources

Application Notes and Protocols for the Synthesis of Oxane-Carbonyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxane-Carbonyl Piperidine Scaffold in Modern Drug Discovery

The confluence of oxane and piperidine rings, linked via a carbonyl bridge, represents a privileged structural motif in contemporary medicinal chemistry. Piperidine moieties are ubiquitous in pharmaceuticals, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise substituent orientation.[1][2] The incorporation of an oxane (tetrahydropyran) ring introduces a polar ether functionality and further explores chemical space, often leading to compounds with improved pharmacokinetic profiles and novel biological activities. This guide provides a detailed exploration of the key reagents and protocols for the synthesis of these valuable oxane-carbonyl piperidine derivatives, with a focus on practical application for researchers in drug development.

Core Synthetic Strategy: Amide Bond Formation

The most direct and widely employed strategy for the synthesis of oxane-carbonyl piperidine derivatives is the formation of an amide bond between an appropriately substituted oxane carboxylic acid and a piperidine derivative. This transformation is a cornerstone of organic synthesis, and a plethora of reagents have been developed to facilitate this coupling with high efficiency and minimal side reactions.[3]

Mechanism of Amide Bond Formation

The fundamental principle of amide bond formation involves the activation of the carboxylic acid group to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine. This two-step process is crucial as the direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions.

Featured Protocol: HATU-Mediated Amide Coupling

Among the modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient and versatile choice for amide bond formation. Its advantages include rapid reaction times, high yields, and a low propensity for racemization, making it particularly suitable for complex and sterically hindered substrates.[4][5][6]

Mechanism of HATU Action

The efficacy of HATU stems from its ability to generate a highly reactive OAt-active ester from the carboxylic acid. This process is facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The OAt-ester is then readily attacked by the amine to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[4]

Experimental Protocol: Synthesis of (Oxan-4-yl)(piperidin-1-yl)methanone using HATU

This protocol details the coupling of tetrahydro-2H-pyran-4-carboxylic acid with piperidine as a representative example.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountEquivalents
Tetrahydro-2H-pyran-4-carboxylic acidC₆H₁₀O₃130.14130 mg1.0
PiperidineC₅H₁₁N85.15102 mg (0.12 mL)1.2
HATUC₁₀H₁₅F₆N₆OP380.23418 mg1.1
DIPEAC₈H₁₉N129.24323 mg (0.44 mL)2.5
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
1N Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step allows for the formation of the reactive OAt-ester.[4]

  • Amine Addition: Add piperidine (1.2 eq) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).[5]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[4] These washes serve to remove unreacted amine, excess acid, HOAt, and the base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (oxan-4-yl)(piperidin-1-yl)methanone.

Visualizing the Workflow

HATU_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Start reagents Dissolve Carboxylic Acid and HATU in DCM start->reagents 1 base Add DIPEA reagents->base 2 preactivate Pre-activate at RT (15-30 min) base->preactivate 3 add_amine Add Piperidine preactivate->add_amine 4 stir Stir at RT (1-18 h) add_amine->stir 5 monitor Monitor via TLC/LC-MS stir->monitor 6 dilute Dilute with DCM monitor->dilute 7 wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash 8 dry Dry (Na₂SO₄) & Concentrate wash->dry 9 purify Column Chromatography dry->purify 10 end Pure Product purify->end 11

Sources

Reductive amination protocols using [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Strategies for [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Strategic Profile & Compound Analysis

Compound: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine CAS: 794471-13-9 (Free base) Molecular Weight: 226.32 g/mol Role: Primary Amine Linker / Fragment[1]

This molecule is a high-value building block in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.[1] It features a primary amine "warhead" for conjugation and a tetrahydropyran (oxane) tail.[1]

Why this specific linker?

  • Metabolic Stability: The oxane ring is a bioisostere for morpholine or cyclohexane but lacks the basic nitrogen (reducing hERG liability) and is metabolically robust compared to simple alkyl chains.

  • Solubility: The amide bond and ether oxygen improve aqueous solubility compared to purely carbocyclic linkers.[1]

  • Reactivity Profile: The primary amine is unhindered and highly nucleophilic.[1] The amide bond is stable under standard borohydride reduction conditions, preventing fragmentation during the reaction.

Mechanistic Decision Matrix

Reductive amination is not a "one-size-fits-all" reaction.[1][2] The choice of protocol depends entirely on the electrophile (aldehyde vs. ketone) and the steric environment.

Key Challenge: The primary amine on this linker is prone to dialkylation (reacting with two equivalents of aldehyde) if the stoichiometry and reducing agent are not strictly controlled.

Visual Workflow: Protocol Selection

ReductiveAminationLogic Start Substrate Analysis: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine + Carbonyl Electrophile Decision1 Electrophile Type? Start->Decision1 Aldehyde Aldehyde (High Reactivity) Decision1->Aldehyde R-CHO Ketone Ketone (Lower Reactivity) Decision1->Ketone R-C(=O)-R' ProtocolA PROTOCOL A: Direct STAB Reduction (Sodium Triacetoxyborohydride) Aldehyde->ProtocolA Standard Decision2 Steric Hindrance? Ketone->Decision2 UnHindered Unhindered Decision2->UnHindered Accessible Hindered Sterically Hindered or Electron Poor Decision2->Hindered Bulky UnHindered->ProtocolA Add AcOH ProtocolB PROTOCOL B: Titanium(IV) Mediated (Ti(OiPr)4 + NaBH4) Hindered->ProtocolB Force Dehydration Mechanism Mechanism: 1. Imine Formation 2. Selective Reduction ProtocolA->Mechanism ProtocolB->Mechanism

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on electrophile reactivity.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and unhindered ketones.[1][3] Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1] Rationale: STAB is a mild hydride donor.[1] It reduces the intermediate iminium ion much faster than it reduces the aldehyde/ketone itself.[4] This "chemoselectivity" is critical for high yields [1].[1]

Reagents & Setup
  • Amine: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine (1.0 equiv).[1]

  • Electrophile: Aldehyde/Ketone (1.0 - 1.1 equiv).[1]

  • Reductant: NaBH(OAc)₃ (1.4 - 1.6 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv) — Mandatory for ketones.

Step-by-Step Methodology
  • Preparation: In a flame-dried vial, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M).

    • Note: If using the HCl salt of the amine, add 1.0 equiv of DIPEA or Et3N to free the base, stir for 10 min, then proceed.

  • Addition: Add the Electrophile (Aldehyde/Ketone).[1]

    • For Aldehydes: Add slowly to prevent local high concentrations that favor dialkylation.[1]

    • For Ketones: Add Acetic Acid (1-2 equiv) at this stage to catalyze imine formation.[1]

  • Equilibration (Optional but Recommended): Stir for 30–60 minutes at room temperature before adding the reductant. This allows the hemiaminal/imine equilibrium to establish.[1]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at room temperature under N₂ atmosphere.

    • Time: Aldehydes: 1–4 hours.[1] Ketones: 12–24 hours.[1]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Titanium(IV) Mediated (The "Sledgehammer")

Best for: Sterically hindered ketones, electron-deficient ketones, or when Protocol A fails. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[1][5] Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. It drives the equilibrium toward the imine (dehydration) even in difficult substrates [2].

Reagents & Setup
  • Amine: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine (1.0 equiv).[1]

  • Electrophile: Hindered Ketone (1.0 - 1.2 equiv).[1]

  • Lewis Acid: Ti(OiPr)₄ (1.2 - 1.5 equiv).[1]

  • Reductant: NaBH₄ (Sodium Borohydride) (1.5 equiv).[1]

  • Solvent: THF (Anhydrous) or Neat.

Step-by-Step Methodology
  • Complexation: In a dried flask under Argon, mix the Amine and the Ketone (neat if liquid, or in minimal dry THF).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.[1]

    • Caution: The mixture may become viscous.[1]

  • Imine Formation: Stir at room temperature for 6–12 hours.

    • Optimization: If the ketone is extremely hindered, heat to 40–50°C.

  • Reduction: Dilute with absolute ethanol or MeOH (Caution: Exothermic). Cool to 0°C.[1][6]

  • Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise. Stir for 2 hours while warming to room temperature.

  • Hydrolysis (Critical Step): Quench by adding water (or 1N NaOH) dropwise.[1]

    • Observation: A thick white precipitate (Titanium dioxide) will form.[1]

  • Filtration: Filter the slurry through a Celite pad to remove the titanium salts.[1] Wash the pad thoroughly with EtOAc or DCM.[1]

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Dialkylation Primary amine is too reactive; Aldehyde in excess.[1]1. Use a slight excess of Amine (1.2 eq).2. Add Aldehyde via syringe pump over 1 hour.3. Switch to Protocol A (STAB is more selective than NaCNBH3).[1]
No Reaction (Ketone) Steric hindrance prevents imine formation.[1]1. Switch to Protocol B (Titanium).2. Add 3Å Molecular Sieves to the reaction to absorb water.3. Heat the imine-formation step (50°C) before adding reductant.[1]
Low Yield (Workup) Product is water-soluble (due to piperidine/oxane polarity).[1]1. Do not use acidic water washes.2. Saturate the aqueous layer with NaCl (salting out) during extraction.3. Use DCM/IPA (3:1) as the extraction solvent.[1]
Incomplete Reduction Imine formed but not reduced.1. Ensure solvent is anhydrous (water destroys Borohydride).2. Increase NaBH(OAc)3 to 2.0 equiv.3. Check pH; if too basic, the iminium ion won't form. Add AcOH.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][8][9] [J. Org.[1][7][8][9] Chem. 1996, 61, 3849–3862.]([Link]8]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][11] [J. Org.[1][7][8][9] Chem. 1990, 55, 2552–2554.]([Link])

  • Neidigh, K. A. ; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][12] [J. Chem. Soc., Perkin Trans.[1] 1 1998, 2527–2532.]([Link]1][12]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3][4][13][1]

Sources

Advanced Bioconjugation Workflows Utilizing Piperidin-4-yl Methanamine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Piperidin-4-yl methanamine (also known as 4-aminomethylpiperidine or 4-AMP) has emerged as a highly versatile bifunctional linker in modern bioconjugation. Its unique architecture—comprising an aliphatic primary amine and a cyclic secondary amine—provides an ideal scaffold for constructing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted diagnostic probes.

The Causality of Orthogonal Reactivity

The power of the 4-AMP linker lies in the distinct physicochemical properties of its two nitrogen centers. Successful bioconjugation using this linker relies on exploiting these differences either through steric/electronic differentiation (pH-selective conjugation) or synthetic orthogonal protection .

  • Steric Hindrance: The primary methanamine group is highly accessible and rapidly attacks bulky electrophiles. In contrast, the secondary piperidine nitrogen is embedded within a chair conformation, creating significant steric shielding.

  • pKa Differential: The primary amine has a pKa of approximately 10.5, while the secondary piperidine amine has a pKa of roughly 11.2 [3]. At a carefully controlled slightly basic pH (7.5–8.0), a larger fraction of the primary amine is available in its free-base (nucleophilic) form compared to the secondary amine.

By understanding these causal factors, researchers can design self-validating workflows that prevent unwanted bis-conjugation and maximize heterobifunctional yields.

Quantitative Data: Reactivity Profiling

To guide experimental design, the following table summarizes the reactivity profiles and optimal conditions for targeting the distinct amine handles of the 4-AMP linker.

ParameterPrimary Amine (Methanamine)Secondary Amine (Piperidine)
pKa (Approximate) ~10.5~11.2
Steric Hindrance Low (Aliphatic, unbranched)High (Cyclic structure)
Nucleophilic Reactivity High at pH 7.5 – 8.5High at pH > 9.0
Preferred Electrophiles NHS Esters, IsothiocyanatesAldehydes (Reductive Amination)
Typical Conjugation Yield 75% – 90%65% – 85%
Primary Protection Strategy Fmoc or AllocBoc or Cbz

Workflow Visualizations

Orthogonal PROTAC Linker Synthesis

When absolute regiocontrol is required—such as in the synthesis of complex PROTACs—pre-protected [1] is the industry standard.

G A 1-Boc-4-(aminomethyl)piperidine B Primary Amine Conjugation (E3 Ligand-NHS) A->B Amide Coupling C Boc Deprotection (TFA in DCM) B->C LC-MS Validation D Secondary Amine Conjugation (POI Ligand) C->D Reductive Amination

Orthogonal PROTAC synthesis using 1-Boc-4-(aminomethyl)piperidine.

Hypoxia Probe Activation Mechanism

In diagnostic applications, unprotected 4-AMP is utilized to link fluorophores to hypoxia-targeting moieties. A prominent example is the synthesis of GPU-167, a near-infrared fluorescent probe where 4-AMP bridges a tricarbocyanine dye and a 2-nitroimidazole group for in vivo tumor imaging [2].

G2 A Hypoxia Probe (GPU-167) [Fluorophore]-[4-AMP]-[2-Nitroimidazole] B Cellular Uptake A->B C C B->C Rapid Clearance D D B->D Bioreductive Activation E Covalent Protein Adducts (Fluorescent Retention) D->E Nitroreductase Catalysis

Mechanism of 4-AMP linked 2-nitroimidazole probes for hypoxia imaging.

Validated Experimental Protocols

Protocol 1: Synthesis of a PROTAC Linker via Orthogonal Protection

This protocol utilizes 1-Boc-4-(aminomethyl)piperidine to ensure 100% regioselectivity during the sequential attachment of an E3 ligase recruiter and a Protein of Interest (POI) ligand.

Phase A: Primary Amine Conjugation

  • Preparation: Dissolve 1.0 eq of the E3 Ligase Ligand-NHS ester in anhydrous DMF (0.1 M concentration).

  • Coupling: Add 1.1 eq of 1-Boc-4-(aminomethyl)piperidine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: DIPEA is a non-nucleophilic base. It neutralizes any trace acids and ensures the primary amine remains unprotonated without competing for the NHS ester.

  • Incubation: Stir at room temperature for 2 hours under inert atmosphere (N2/Argon).

  • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS (ESI+). The reaction is self-validating when the NHS-ester mass disappears and the [M+H]+ peak of the Boc-protected intermediate becomes the sole dominant signal. Do not proceed if unreacted primary amine remains.

Phase B: Boc Deprotection & Secondary Amine Activation

  • Cleavage: Evaporate the DMF under reduced pressure. Resuspend the crude intermediate in a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution.

    • Causality Note: TFA provides the exact acidic stringency required to cleave the tert-butyl carbamate without degrading the newly formed amide bond.

  • Incubation: Stir for 1 hour at room temperature.

  • Neutralization: Remove TFA/DCM under a stream of nitrogen. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is > 8.0. Extract the organic layer and dry over Na2SO4.

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a TLC plate. A positive (dark blue) result confirms the successful liberation of the secondary piperidine amine, ready for subsequent reductive amination with a POI-aldehyde ligand.

Protocol 2: pH-Selective Conjugation of Unprotected 4-AMP

For applications like the GPU-167 hypoxia probe [2], unprotected 4-AMP can be used directly by exploiting the kinetic and pKa differences between its two amines.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer and strictly adjust the pH to 7.8 using 0.1 M NaOH.

    • Causality Note: At pH 7.8, the secondary piperidine amine (pKa ~11.2) is >99.9% protonated and sterically shielded, rendering it non-nucleophilic. The primary amine (pKa ~10.5) retains enough free-base character to react rapidly with electrophiles.

  • Reagent Addition: Dissolve unprotected piperidin-4-yl methanamine (10 mM final) in the buffer. Slowly add 0.9 eq of the activated electrophile (e.g., fluorophore-NHS ester) dropwise over 30 minutes.

    • Causality Note: Using a sub-stoichiometric amount of the electrophile (0.9 eq) prevents the local concentration of the activated ester from overwhelming the primary amine and forcing a reaction with the secondary amine.

  • Validation Checkpoint: Monitor the pH continuously during addition. NHS ester hydrolysis releases N-hydroxysuccinimide, which lowers the pH. If the pH drops below 7.2, the primary amine will protonate and the reaction will stall. Adjust dynamically with 0.1 M NaOH to maintain pH 7.8.

  • Purification: Quench the reaction with 50 mM Tris buffer (pH 8.0) and purify the mono-conjugated product via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Okuda, K., et al. "2-Nitroimidazole-Tricarbocyanine Conjugate as a Near-Infrared Fluorescent Probe for in Vivo Imaging of Tumor Hypoxia." Bioconjugate Chemistry, ACS Publications, 2012. URL:[Link]

  • 4-(Aminomethyl)piperidine - CID 23527. PubChem, National Institutes of Health. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Tetrahydropyran-4-carbonyl Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low yields in the amide coupling of tetrahydropyran-4-carboxylic acid or its derivatives. It is designed to help you diagnose and resolve common issues encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with tetrahydropyran-4-carbonyl chloride is giving a very low yield. What are the most likely causes?

Low yields in this reaction often stem from a few key issues:

  • Hydrolysis of the Acyl Chloride: Tetrahydropyran-4-carbonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvent.[1][2] This hydrolysis converts the acyl chloride back to the unreactive carboxylic acid, directly reducing the amount of starting material available for the desired reaction.

  • Poor Nucleophilicity of the Amine: If your amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), its ability to attack the carbonyl carbon of the acyl chloride is diminished, leading to a sluggish or incomplete reaction.[3][4][5]

  • Inadequate Base: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl).[2] If not effectively neutralized by a suitable base, this HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Sub-optimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and concentration can significantly impact the reaction rate and overall yield.

Q2: I am starting from tetrahydropyran-4-carboxylic acid and using a coupling reagent, but my yields are still poor. What should I investigate?

When using coupling reagents, the formation of a highly reactive intermediate is key to a successful reaction.[6] Here's what to look into:

  • Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the tetrahydropyran-4-carboxylic acid, especially if the amine is a poor nucleophile.[7] The stability of the coupling reagent is also a factor; ensure it is fresh and has been stored correctly.

  • Side Reactions of the Activated Intermediate: The activated carboxylic acid species can be prone to side reactions other than reacting with the desired amine. For instance, with carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.

  • Presence of Water: As with the acyl chloride, water can compete with the amine for reaction with the activated carboxylic acid, leading to the formation of the starting carboxylic acid and reducing your yield.[8] It is crucial to use anhydrous solvents and reagents.[7]

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the coupling reaction can be slow and inefficient.[3][4][9]

Troubleshooting Guides

Problem 1: Low Yield When Using Tetrahydropyran-4-carbonyl Chloride

If you are experiencing low yields with the acyl chloride, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low yields with tetrahydropyran-4-carbonyl chloride.

Detailed Protocol: Improving Amide Coupling with Tetrahydropyran-4-carbonyl Chloride

  • Reagent and Glassware Preparation:

    • Ensure all glassware is oven-dried or flame-dried under vacuum to remove any adsorbed water.

    • Use a fresh bottle of tetrahydropyran-4-carbonyl chloride.[10] If the bottle has been opened previously, consider purification by distillation if possible.

    • Use anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) should be dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve the tetrahydropyran-4-carbonyl chloride (1.1-1.2 equivalents) in a small amount of the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Low Yield When Using Tetrahydropyran-4-carboxylic Acid and a Coupling Reagent

For reactions starting from the carboxylic acid, a systematic approach to optimizing the coupling conditions is necessary.

Sources

Preventing side reactions during deprotection of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical deprotection step of precursors to this valuable scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you mitigate side reactions and maximize the yield and purity of your target compound.

Introduction: The Challenge of Deprotecting Complex Amines

The [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine core is a prevalent motif in modern drug discovery. Its synthesis often involves the use of a protecting group on the primary methanamine nitrogen to ensure chemoselectivity in preceding steps. The most common protecting group for this purpose is the acid-labile tert-butoxycarbonyl (Boc) group, prized for its reliability and generally mild removal conditions.[1][2]

However, the deprotection of Boc-protected [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is not always straightforward. The acidic conditions required for Boc removal can lead to a variety of side reactions, complicating purification and reducing overall yield. This guide provides a structured approach to understanding, preventing, and solving these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection step, offering explanations for the underlying chemistry and actionable solutions.

Q1: My Boc deprotection is incomplete, and I still see starting material by TLC/LC-MS. What should I do?

Incomplete deprotection is a frequent issue that can stem from several factors, including insufficient acid strength, steric hindrance, or poor reagent quality.[3]

Possible Causes & Recommended Actions:

  • Insufficient Acid Stoichiometry: The piperidine nitrogen in your substrate is basic and will consume one equivalent of acid. Ensure you are using a sufficient excess of the acid (e.g., trifluoroacetic acid - TFA) to both neutralize the piperidine and catalyze the deprotection.[4]

  • Reaction Time and Temperature: Some sterically hindered or complex substrates may require longer reaction times or gentle warming to achieve complete conversion.[4] Monitor the reaction closely by TLC or LC-MS. If the reaction has stalled at room temperature, consider increasing the temperature to 30-40°C, but be mindful of potential side reactions.

  • Reagent Quality: Ensure your acid (e.g., TFA) and solvent (e.g., dichloromethane - DCM) are fresh and anhydrous. Water can interfere with the reaction.

  • Alternative Acidic Reagents: If TFA in DCM is ineffective, switching to a different acid system can be beneficial. A common and often more potent alternative is a solution of 4M HCl in 1,4-dioxane.[4][5]

Q2: I'm observing a significant side product with a mass of +56 Da. What is it and how can I prevent it?

A +56 Da mass addition to your product is the hallmark of tert-butylation, a common side reaction during Boc deprotection.[6]

Mechanism of Side Reaction:

The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[7][8] This electrophile can then be "trapped" by any nucleophile present in the reaction mixture. While the newly liberated primary amine is protonated and thus non-nucleophilic under the acidic conditions, other nucleophilic sites on your molecule or even the solvent can be susceptible to alkylation.

Prevention Strategies:

The most effective way to prevent tert-butylation is to employ "scavengers" in your reaction mixture. These are nucleophilic species added to the cleavage cocktail to trap the t-Bu⁺ cation before it can react with your desired product.[6][9]

ScavengerTypical Concentration (in TFA)Target of Protection
Triisopropylsilane (TIS) 2.5% - 5% (v/v)General purpose carbocation scavenger.
Water (H₂O) 2.5% - 5% (v/v)Traps carbocations to form tert-butanol.
Thioanisole 2.5% - 5% (v/v)Particularly effective for protecting tryptophan and methionine residues.
1,2-Ethanedithiol (EDT) 2.5% (v/v)Useful for protecting cysteine residues.

For the deprotection of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine precursors, a standard scavenger cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient to suppress tert-butylation.[6]

Q3: My final product is difficult to purify, showing broad peaks in HPLC and smearing on TLC. What could be the cause?

This issue often points to the formation of TFA salts and residual acid in your crude product.

Explanation:

After deprotection with TFA, the primary amine product exists as a trifluoroacetate salt. This salt can be hygroscopic and may not behave well during chromatographic purification. Furthermore, residual TFA in your product can lead to peak tailing and poor separation.

Solutions for Work-up and Purification:

  • Azeotropic Removal of TFA: After removing the bulk of the TFA and solvent in vacuo, co-evaporate the residue with a non-polar solvent like toluene or isopropanol (2-3 times) to help remove residual acid.[4]

  • Aqueous Work-up: Neutralize the crude product by dissolving it in an organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will convert the TFA salt to the free amine, which is often easier to purify by standard silica gel chromatography.

  • Salt to Free Base Conversion: After the initial work-up, if you suspect TFA salt is still present, you can dissolve the crude material in a suitable solvent and pass it through a short plug of a basic resin (e.g., SCX resin) or wash with an aqueous base to ensure complete conversion to the free amine.

  • Direct Use of the Salt: In some cases, the TFA salt can be used directly in the next step without purification, especially if the subsequent reaction is performed under conditions that are compatible with the salt form.

Frequently Asked Questions (FAQs)

  • Is the [1-(Oxane-4-carbonyl)piperidine] amide bond stable to the acidic conditions of Boc deprotection?

    • Generally, yes. The amide bond in the core structure is relatively stable to standard Boc deprotection conditions (e.g., TFA/DCM at room temperature for 1-2 hours). Amide hydrolysis typically requires much harsher acidic or basic conditions and elevated temperatures.[10][11] However, for very long reaction times or at elevated temperatures, some degradation may be observed. It is always advisable to monitor the reaction progress and avoid unnecessarily harsh conditions.

  • Can I use other protecting groups for the primary amine to avoid these issues?

    • Yes, orthogonal protecting group strategies can be employed.[12][13] The choice of an alternative protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule.

      • Carboxybenzyl (Cbz): This group is stable to acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[2] This offers an excellent orthogonal strategy.

      • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid but is readily removed with a mild base, typically a solution of piperidine in DMF.[14] This provides another robust orthogonal approach.

  • How can I effectively monitor the progress of my deprotection reaction?

    • Thin Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product will have a significantly different Rf value (typically lower, more polar) than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it will produce a characteristic colored spot (usually purple or blue) with the newly formed primary amine.[4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet from the tert-butyl group of the Boc protector, which typically appears around 1.4 ppm.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is suitable for most standard substrates where acid-sensitive functionalities are not a concern.

  • Dissolve the Boc-protected [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine precursor (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, or a 1:1 v/v mixture of DCM:TFA).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (staining with ninhydrin) until the starting material is fully consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.

  • Proceed with an aqueous work-up by dissolving the residue in DCM, washing with saturated NaHCO₃ solution, drying the organic layer over Na₂SO₄, and concentrating in vacuo to yield the crude free amine.

Protocol 2: Boc Deprotection with Scavengers to Prevent tert-Butylation

This protocol is recommended when dealing with substrates that may have nucleophilic sites susceptible to alkylation.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).

  • Dissolve the Boc-protected precursor (1.0 eq) in a minimal amount of DCM.

  • Add the cleavage cocktail (approx. 10-20 mL per gram of substrate) to the dissolved starting material at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Precipitate the crude product by adding a 10-fold excess of cold diethyl ether.

  • Isolate the product by filtration or centrifugation, wash the solid with cold ether, and dry under vacuum.

  • The product can then be further purified by chromatography or used directly as the TFA salt.

Visualizing Deprotection Pathways

Diagram 1: Boc Deprotection and the Origin of the tert-Butylation Side Reaction

Boc_Deprotection Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu⁺ tBuCation tert-Butyl Cation (t-Bu+) Protonated->tBuCation Product Deprotected Amine (as TFA salt) CarbamicAcid->Product - CO₂ SideProduct t-Butylated Side Product tBuCation->SideProduct + Nucleophile (Substrate) Trapped Trapped Cation tBuCation->Trapped + Scavenger Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Mechanism of Boc deprotection and scavenger action.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection (Starting Material Remains) CheckTime Increase Reaction Time? Start->CheckTime CheckAcid Increase Acid Conc./Equiv.? CheckTime->CheckAcid No Success Complete Deprotection CheckTime->Success Yes CheckTemp Increase Temperature? CheckAcid->CheckTemp No CheckAcid->Success Yes ChangeSystem Switch to HCl/Dioxane? CheckTemp->ChangeSystem No CheckTemp->Success Yes ChangeSystem->Success Yes Failure Still Incomplete (Re-evaluate Strategy) ChangeSystem->Failure No

Caption: Decision tree for resolving incomplete deprotection.

References

  • BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Benoiton, N. L. (1993). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. International Journal of Peptide and Protein Research, 41(6), 611.
  • Peptide Chemistry. (n.d.). Deprotection Reactions.
  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection in peptide synthesis.
  • ResearchGate. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (n.d.). A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
  • Google Patents. (n.d.). Separation and purification of secondary alkyl primary amines.
  • PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • RSC Publishing. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • PubMed. (2017, February 15). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization.
  • PMC. (n.d.). N-Dealkylation of Amines.
  • Biosynce. (2025, August 25). What is the stability of piperidine?.
  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • RSC Publishing. (2025, October 23). Green Chemistry.
  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5.
  • ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection. Wordpress.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.

Sources

Technical Support Center: Managing the Hygroscopic Nature of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on managing the challenges associated with the hygroscopic nature of these compounds. By understanding the underlying principles and adopting best practices, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, a piperidine derivative, and its salts are valuable intermediates in pharmaceutical research.[1][2][3] However, like many amine salts, they have a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[4][5] This moisture uptake can lead to a cascade of issues, including:

  • Physical Changes: Caking, clumping, and changes in flowability can hinder accurate weighing and dispensing.[4][6]

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, compromising the stability and purity of the compound.[6][7]

  • Inaccurate Dosing: Failure to account for absorbed water will lead to errors in concentration calculations and incorrect dosing.[8]

  • Alteration of Physicochemical Properties: Moisture can impact dissolution rates, crystal structure, and bioavailability.[9][10]

This guide will equip you with the knowledge and protocols to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my batch of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine salt is hygroscopic?

A1: While specific data for this compound may be limited, you can assess its hygroscopicity through several methods:

  • Visual Inspection: Observe the material for clumping, caking, or a change from a free-flowing powder to a sticky solid upon exposure to ambient conditions.

  • Gravimetric Analysis: Weigh a sample and expose it to a controlled humidity environment (e.g., a desiccator with a saturated salt solution or a dynamic vapor sorption analyzer). A significant weight gain indicates moisture absorption.[][12]

  • Karl Fischer Titration: This is a precise method to quantify the water content in your sample.[13] An increase in water content over time when exposed to ambient air confirms hygroscopicity.

Q2: What are the ideal storage conditions for these salts?

A2: To minimize moisture absorption, store [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine salts in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, a controlled low-humidity environment (ideally below 40% relative humidity) or a glove box is recommended.[8][14][15]

Q3: I've noticed the weight of my sample drifting on the analytical balance. What's happening?

A3: A continuous, unidirectional drift in the weight reading is a classic sign of a hygroscopic sample absorbing moisture from the air.[16][17] The longer the sample is on the balance pan, the more water it absorbs, and the higher the weight will read.

Q4: Can I use a standard laboratory oven to dry the compound if it has absorbed moisture?

A4: This should be approached with caution. While heating can remove absorbed water, it may also cause thermal degradation of the compound, especially for amine salts which can be thermally labile. Before attempting to dry the compound in an oven, it is crucial to determine its thermal stability using techniques like Thermogravimetric Analysis (TGA). A safer alternative for removing moisture is to use a vacuum oven at a low temperature.

Q5: How does the choice of salt form impact hygroscopicity?

A5: The specific salt form (e.g., hydrochloride, mesylate, etc.) can significantly influence the hygroscopic nature of the compound.[18][19] Different counter-ions will result in different crystal lattice energies and affinities for water molecules. If you are experiencing significant handling issues, exploring alternative salt forms with lower hygroscopicity could be a viable strategy.[19]

Troubleshooting Guides

Issue 1: Inaccurate and Non-Reproducible Weighing

Cause: The primary cause is moisture uptake during the weighing process, leading to a constantly increasing mass reading.[16][17]

Solution: The Difference Weighing Technique

This technique minimizes the sample's exposure to the atmosphere.

Protocol:

  • Preparation: Place a sealed container (e.g., a vial with a screw cap) containing the [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine salt onto the analytical balance and tare the balance.

  • Initial Weighing: Record the initial mass of the container and its contents.

  • Transfer: Quickly transfer an approximate amount of the salt from the container to your receiving vessel (e.g., a flask for solution preparation).

  • Final Weighing: Immediately reseal the original container and place it back on the balance. Record the final mass.

  • Calculation: The difference between the initial and final mass is the precise amount of compound transferred.

Data Presentation: Weighing Method Comparison

Weighing MethodProsConsBest For
Direct Weighing Simple and fast.Prone to significant errors with hygroscopic materials due to continuous weight gain.[17]Non-hygroscopic, stable solids.
Difference Weighing Highly accurate for hygroscopic and volatile samples. Minimizes environmental exposure.[17]Requires more careful handling and calculation.Hygroscopic, volatile, or air-sensitive samples.
Issue 2: Caking and Poor Flowability During Handling

Cause: Moisture absorption leads to the formation of liquid bridges between particles, causing them to agglomerate and cake.[4]

Solutions:

  • Environmental Control: Handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity (ideally <40% RH).[8][14]

  • Co-processing with Excipients: For formulation development, blending the hygroscopic salt with hydrophobic excipients can help to repel moisture.[6][[“]]

  • Proper Storage: Always store the compound in a desiccator and ensure the container is tightly sealed immediately after use.

Experimental Workflow: Handling a Hygroscopic Sample

G cluster_storage Storage cluster_handling Handling Environment cluster_weighing Weighing cluster_dissolution Dissolution storage Store in tightly sealed container in a desiccator env Transfer to a low-humidity environment (e.g., glove box) storage->env Minimize exposure weigh Use difference weighing technique for accuracy env->weigh Maintain low humidity dissolve Promptly dissolve in a suitable anhydrous solvent weigh->dissolve Immediate processing

Caption: Workflow for handling hygroscopic compounds.

Issue 3: Compound Degradation and Inconsistent Experimental Results

Cause: The presence of absorbed water can lead to hydrolysis of the amide bond or other moisture-sensitive functional groups in the molecule, altering its chemical identity and activity.[6][7]

Solutions:

  • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to prevent introducing water into the system.

  • Moisture Content Analysis: Regularly determine the water content of your starting material using Karl Fischer titration.[13] This allows you to accurately calculate the amount of active compound you are using and to monitor for any changes during storage.

  • Formulation Strategies: If developing a solid dosage form, consider formulation strategies that protect the active pharmaceutical ingredient (API) from moisture, such as:

    • Film Coating: Applying a hydrophobic coating to tablets or granules can act as a moisture barrier.[6][21]

    • Encapsulation: Encapsulating the API in a protective shell can shield it from the environment.[6][7][21]

    • Crystal Engineering: Co-crystallization with a non-hygroscopic co-former can reduce the overall hygroscopicity of the solid form.[[“]][21]

Logical Relationship: Impact of Moisture on Compound Integrity

G moisture Atmospheric Moisture absorption Moisture Absorption moisture->absorption physical Physical Changes (Caking, Poor Flow) absorption->physical chemical Chemical Degradation (e.g., Hydrolysis) absorption->chemical inaccurate Inaccurate Weighing absorption->inaccurate inconsistent Inconsistent Experimental Results physical->inconsistent chemical->inconsistent inaccurate->inconsistent

Caption: The cascading effects of moisture absorption.

Conclusion

Successfully working with hygroscopic compounds like [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine salts requires a proactive and meticulous approach. By understanding the challenges and implementing the strategies outlined in this guide, you can ensure the quality and integrity of your materials, leading to more reliable and reproducible scientific outcomes. Always prioritize a controlled environment, appropriate handling techniques, and thorough analytical characterization.

References

  • Lee, J. C., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1383. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Available at: [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. Available at: [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Available at: [Link]

  • PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Available at: [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Available at: [Link]

  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Available at: [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • ResearchGate. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Available at: [Link]

  • APS. (n.d.). Humidity Effects on Amorphous Pharmaceuticals. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. Available at: [Link]

  • Bentham Science. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Tetrahydropyran-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to addressing a common yet challenging issue in drug discovery and chemical biology: the aggregation of small molecules built upon tetrahydropyran-piperidine scaffolds. These scaffolds are invaluable in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] However, their inherent structural features can sometimes lead to self-association and aggregation, complicating experimental results and hindering development.

This guide is designed for researchers, by researchers. It moves beyond simple protocols to explain the underlying principles of aggregation and provides systematic, evidence-based strategies for its mitigation. Our goal is to empower you with the knowledge to diagnose, troubleshoot, and ultimately solve aggregation-related challenges in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering potential aggregation.

Q1: What are the typical signs of aggregation in my sample?

A: Aggregation can manifest in several ways, ranging from the obvious to the subtle. Initial diagnosis often begins with simple observation and is confirmed with analytical techniques.

  • Visual Signs: The most straightforward indicator is a change in the solution's appearance. This can include visible particulates, cloudiness (turbidity), or even the formation of a gel or precipitate over time.[3]

  • Analytical Signs:

    • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-400 nm) suggests light scattering by larger particles, a classic sign of aggregation.[3]

    • NMR Spectroscopy: In ¹H NMR spectra, aggregation is often indicated by significant line broadening, a decrease in signal intensity, or the complete disappearance of signals, as larger aggregates tumble more slowly in solution.[4]

    • Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of larger species. Signs of aggregation include a high Polydispersity Index (PDI), a larger-than-expected hydrodynamic radius (Rh), or the appearance of multiple size populations.[5][6]

    • Inconsistent Assay Results: Poor reproducibility in biological or biochemical assays is a common downstream consequence of aggregation.

Q2: Why is my tetrahydropyran-piperidine compound aggregating?

A: Aggregation is driven by a combination of the molecule's intrinsic properties and the extrinsic experimental conditions. The tetrahydropyran-piperidine scaffold itself, while versatile, can contribute to this phenomenon.

  • Intrinsic Molecular Drivers:

    • Hydrophobicity: These scaffolds, particularly when decorated with hydrophobic substituents, can be driven to self-associate in aqueous buffers to minimize their unfavorable interactions with water. This is a primary cause of aggregation for many drug-like molecules.[7]

    • Intermolecular Interactions: Specific non-covalent forces can promote self-assembly. These include hydrogen bonding (facilitated by the piperidine nitrogen and other functional groups), π-π stacking if aromatic rings are present, and van der Waals forces.

    • pKa and Charge: The piperidine nitrogen is basic. At physiological pH, it is often protonated, conferring a positive charge. However, changes in pH can neutralize this charge, potentially increasing hydrophobicity and promoting aggregation.[8][9]

  • Extrinsic Experimental Factors:

    • High Concentration: Above a certain threshold, known as the Critical Aggregation Concentration (CAC), intermolecular interactions become much more probable.[10]

    • Solvent and Buffer Conditions: The choice of solvent, buffer pH, and ionic strength are critical. A suboptimal buffer can fail to keep the molecule adequately solvated and charged, leading to aggregation.[3][7]

    • Temperature & Mechanical Stress: Elevated temperatures, vigorous mixing, and multiple freeze-thaw cycles can provide the energy needed to overcome solvation barriers and induce aggregation.[7][11]

Q3: What are the primary analytical techniques to confirm and quantify aggregation?

A: A multi-pronged approach is best for a comprehensive understanding.

  • Dynamic Light Scattering (DLS): An essential first-line tool. DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light.[12] It is excellent for detecting the presence of aggregates, even at very low percentages, due to the intense light scattering from large particles.[5]

  • NMR Spectroscopy: Provides high-resolution information on the state of your compound in solution. Diffusion-Ordered Spectroscopy (DOSY) is particularly powerful, as it can separate signals from species based on their diffusion coefficient, which is related to size.[13][14] This allows you to distinguish between monomers and aggregates.

  • UV-Vis Spectroscopy: Primarily used to measure turbidity as an indicator of insoluble aggregates. A simple, quick, and high-throughput method.[3]

  • Size Exclusion Chromatography (SEC): Can be used to physically separate aggregates from the monomeric species, providing quantitative data on the different populations.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to systematically address aggregation.

Guide 1: Initial Characterization and Detection of Aggregates

Before you can solve the problem, you must accurately define it. This workflow guides you through confirming and characterizing the nature of the aggregation.

Aggregation_Detection_Workflow start Suspicion of Aggregation (e.g., cloudy solution, poor assay data) visual_uv Step 1: Visual & UV-Vis Check Is there visible turbidity? start->visual_uv result_turbid Result: Turbid / High A350 visual_uv->result_turbid Yes result_clear Result: Clear / Low A350 visual_uv->result_clear No dls Step 2: Dynamic Light Scattering (DLS) Assess size distribution & PDI result_dls_bad Result: High PDI / Large Rh (Soluble Aggregates Present) dls->result_dls_bad Yes result_dls_good Result: Low PDI / Expected Rh dls->result_dls_good No nmr Step 3: NMR Analysis Check for line broadening result_nmr_bad Result: Broad/Missing Peaks (Aggregation Confirmed) nmr->result_nmr_bad Yes result_nmr_good Result: Sharp Peaks nmr->result_nmr_good No conclusion_insoluble Conclusion: Insoluble Aggregation result_turbid->conclusion_insoluble result_clear->dls conclusion_soluble Conclusion: Soluble Aggregation result_dls_bad->conclusion_soluble result_dls_good->nmr result_nmr_bad->conclusion_soluble conclusion_no_agg Conclusion: No significant aggregation detected result_nmr_good->conclusion_no_agg

Caption: Workflow for diagnosing aggregation issues.

Protocol 1: Rapid Turbidity Assessment via UV-Vis Spectroscopy

This protocol provides a quick screen for insoluble aggregates.

  • Objective: To quantify the level of light scattering caused by large, insoluble aggregates.

  • Materials:

    • Compound stock solution (e.g., in DMSO).

    • Aqueous buffer of interest (e.g., PBS, pH 7.4).

    • UV-transparent cuvettes or microplate.

    • UV-Vis spectrophotometer.

  • Methodology:

    • Prepare a series of dilutions of your compound from the stock solution directly into the aqueous buffer. Target a final concentration range relevant to your application. Include a buffer-only blank.

    • Allow the samples to equilibrate for a set period (e.g., 15-30 minutes) at room temperature.

    • Measure the absorbance (or optical density) of each sample at a wavelength where the compound itself does not absorb, typically between 340 nm and 400 nm.[3]

    • Analysis: An absorbance reading significantly above the buffer blank indicates light scattering due to turbidity. Plot absorbance vs. concentration to identify the point at which aggregation begins.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a highly sensitive method for detecting both soluble and insoluble aggregates.[15][16]

  • Objective: To determine the hydrodynamic radius (Rh) and polydispersity (PDI) of particles in solution.

  • Materials:

    • Sample prepared as in Protocol 1.

    • DLS instrument.

    • Low-volume DLS cuvette.

  • Methodology:

    • Sample Preparation is Critical: Before measurement, centrifuge your sample at high speed (e.g., >10,000 x g for 10 minutes) or filter it through a low-binding filter (e.g., 0.02 or 0.1 µm) to remove dust and large precipitates.[6] This prevents large, incidental particles from dominating the scattering signal.

    • Transfer the supernatant or filtrate to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement according to the instrument's software instructions. Collect multiple acquisitions for good statistics.

    • Analysis:

      • Monomeric Sample: A single, narrow peak with a low PDI (<0.2) and an Rh consistent with the expected molecular size.

      • Aggregated Sample: A high PDI (>0.3), the presence of a second peak at a much larger size, or an average Rh that is significantly larger than expected.[5]

Guide 2: Systematic Solvent and Buffer Optimization

If aggregation is confirmed, the most effective first step is often to optimize the solution environment.

Solvent_Optimization_Workflow start Aggregation Confirmed cosolvent Step 1: Screen Organic Co-solvents (e.g., DMSO, Ethanol, Glycerol) start->cosolvent evaluate Evaluate at each step using DLS/NMR cosolvent->evaluate ph_screen Step 2: Screen Buffer pH (e.g., pH 4.0 - 9.0) ph_screen->evaluate ionic_strength Step 3: Modulate Ionic Strength (e.g., 0-500 mM NaCl) ionic_strength->evaluate evaluate->ph_screen evaluate->ionic_strength success Success: Aggregation Mitigated evaluate->success Optimal Condition Found

Caption: Systematic approach to buffer optimization.

Rationale: The Power of Solvation and Charge

The solubility of a compound is a delicate balance between its self-association (cohesive energy) and its interaction with the solvent (solvation energy). By altering the solvent system, you can shift this balance to favor solvation.[17] For ionizable compounds like those with a piperidine moiety, controlling the pH is paramount. Maintaining a pH well below the pKa of the piperidine nitrogen ensures it remains protonated and charged, promoting electrostatic repulsion between molecules and preventing aggregation.[8][9]

Table 1: Properties of Common Co-solvents for Aggregation Reduction
Co-SolventTypeMechanism of ActionTypical Starting % (v/v)
DMSO Aprotic, PolarDisrupts hydrophobic interactions; good H-bond acceptor.1-10%
Ethanol Protic, PolarReduces solvent polarity; can solvate hydrophobic regions.5-20%
Glycerol Protic, PolarIncreases viscosity, reducing molecular collisions; stabilizes via hydroxyl groups.[]5-20%
PEG 400 PolymerExcluded volume effect; can sterically hinder self-association.[19]2-10%
Protocol 3: pH and Ionic Strength Screening
  • Objective: To identify a buffer pH and salt concentration that maximizes compound solubility and stability.

  • Materials:

    • A series of buffers covering a wide pH range (e.g., Acetate pH 4-5, MES pH 6, Phosphate pH 7-8, Tris pH 8-9).

    • High-concentration stock of NaCl (e.g., 5 M).

    • Compound stock solution.

  • Methodology:

    • pH Screen: In a 96-well plate, prepare your compound at a fixed concentration across the range of different pH buffers.

    • Ionic Strength Screen: Using the optimal pH identified in the previous step, prepare a new series of samples. Titrate in NaCl to achieve a range of final concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).

    • Incubation and Analysis: Incubate the plates under relevant conditions (e.g., 1 hour at 25°C). Analyze each well for aggregation using a primary method like DLS or UV-Vis turbidity.[3]

    • Confirmation: Confirm the best conditions by repeating the preparation on a larger scale and analyzing with a secondary method (e.g., NMR).

Guide 3: Utilizing Additives and Excipients

When buffer optimization is insufficient, specific chemical additives can be used to directly interfere with the aggregation process.

Table 2: Common Anti-Aggregation Additives
Additive ClassExample(s)Mechanism of ActionTypical ConcentrationReference
Amino Acids L-Arginine, GlycineDisrupts weak intermolecular forces (hydrophobic, cation-π); increases solubility.50 - 500 mM[20]
Sugars/Polyols Sucrose, Trehalose, SorbitolStabilize native conformations through preferential hydration; act as "neutral crowders".100 - 500 mM[19]
Surfactants Polysorbate 20/80, CHAPSNon-specifically coat hydrophobic surfaces, preventing self-association.0.01 - 0.1% (w/v)[19]
Polymers Polyethylene Glycol (PEG)Binds to hydrophobic patches; provides steric hindrance.1 - 10% (w/v)[19]
Protocol 4: Screening Anti-Aggregation Additives
  • Objective: To identify an additive that effectively prevents aggregation without interfering with downstream applications.

  • Materials:

    • Stock solutions of various additives from Table 2.

    • Optimal buffer system identified in Guide 2.

    • Compound stock solution.

  • Methodology:

    • Prepare a matrix in a 96-well plate. Each row can represent a different additive, and columns can represent different concentrations of that additive.

    • Include a "no additive" control and a "buffer only" blank.

    • Add the compound to each well to a final concentration known to cause aggregation.

    • Incubate the plate under conditions that promote aggregation (e.g., elevated temperature or gentle agitation for a set time).

    • Analyze the plate using DLS or UV-Vis turbidity to identify the most effective additives and their optimal concentrations.[3]

    • Crucial Final Step: Verify that the most effective additive does not interfere with your biological assay. Run a control experiment with the additive alone to check for any background signal or inhibitory effects.

Part 3: Best Practices for Handling and Storage

Proactive measures are often the best solution.

  • Work at the Lowest Practical Concentration: Whenever possible, avoid unnecessarily high concentrations, especially when preparing stock solutions for assays.

  • Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, avoid prolonged exposure to elevated temperatures.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent the stress of repeated freezing and thawing, which can induce aggregation.[3]

  • Gentle Handling: Avoid vigorous vortexing or shaking, which can introduce mechanical stress and promote aggregation.[7] Use gentle pipetting or brief, low-speed vortexing instead.

By combining a thorough understanding of the underlying causes of aggregation with a systematic, analytical approach to troubleshooting, you can overcome these challenges and ensure the quality and reliability of your experimental data.

References

  • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells . National Institutes of Health. [Link]

  • Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering . AZoM. [Link]

  • Dynamic Light Scattering (DLS) . Unchained Labs. [Link]

  • Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation . American Laboratory. [Link]

  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches . ResearchGate. [Link]

  • Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation . Springer Nature Experiments. [Link]

  • Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation . PubMed. [Link]

  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches . Frontiers in Molecular Biosciences. [Link]

  • Dynamic Light Scattering (DLS) . Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Small Molecule Aggregation . Day Lab, University of Sussex. [Link]

  • Dynamic light scattering for the characterization of aggregates . Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Aggregation in drug development: a challenge that can be avoided . Fidabio. [Link]

  • Challenges of Protein Aggregation during Purification . BioPharm International. [Link]

  • Development of NMR tools to investigate aggregation phenomena . Figshare. [Link]

  • Flagging Problematic Compounds in Drug Discovery . NMX Research and Solutions. [Link]

  • Using NMR Spectroscopy to study the structural dynamics and inhibition of aggregation of TAR DNA binding protein-43 . UCL Discovery. [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists . ResearchGate. [Link]

  • Mitigating Molecular Aggregation in Drug Discovery With Predictive Insights From Explainable AI . National Institutes of Health. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies . BioPharmaSpec. [Link]

  • Small molecule probes of protein aggregation . National Institutes of Health. [Link]

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation . National Institutes of Health. [Link]

  • Effect of pH and Light on Aggregation and Conformation of an IgG1 mAb . ACS Publications. [Link]

  • Effect of pH and Light on Aggregation and Conformation of an IgG1 mAb . ResearchGate. [Link]

  • Effect of Additives on Protein Aggregation . The Wolfson Centre for Applied Structural Biology. [Link]

  • β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species . Royal Society of Chemistry. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis . ACS Sustainable Chemistry & Engineering. [Link]

  • Understanding the Role of Polyols and Sugars in Reducing Aggregation in IgG2 and IgG4 Monoclonal Antibodies During Low-pH Viral Inactivation Step . MDPI. [Link]

  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification . Carbon Chromatography. [Link]

  • Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles . ACS Publications. [Link]

  • Effect of additives on liquid droplets and aggregates of proteins . National Institutes of Health. [Link]

  • Solvation of Piperidine in Nonaqueous Solvents . ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds . ResearchGate. [Link]

  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols . Royal Society of Chemistry. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes . National Institutes of Health. [Link]

  • Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues . ResearchGate. [Link]

Sources

Technical Support Center: Alternative Coupling Agents for Tetrahydropyran-4-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving tetrahydropyran-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot existing protocols or explore alternative coupling agents for this common and valuable building block. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: The Fundamentals - Understanding the Coupling Reaction

This section addresses the core principles of amide bond formation and the specific considerations for using tetrahydropyran-4-carboxylic acid.

Q1: What is the general mechanism of amide bond formation using a coupling agent?

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid. Direct reaction is unfavorable at ambient temperatures. A coupling reagent achieves this by converting the hydroxyl group of the carboxylic acid into a better leaving group.[1]

The process generally follows two main steps:

  • Activation: The carboxylate attacks the coupling reagent to form a highly reactive intermediate. This could be an O-acylisourea (with carbodiimides like EDC), an active ester (with uronium/phosphonium salts like HATU), or a mixed anhydride.[2][3][4]

  • Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the desired amide and releases the coupling agent byproduct.[5]

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides. They intercept the unstable O-acylisourea intermediate to form a more stable and reactive O-acyl-OBt or O-acyl-OAt active ester. This strategy significantly suppresses side reactions and reduces the risk of racemization.[6][7]

G cluster_activation Step 1: Activation cluster_aminolysis Step 2: Aminolysis R-COOH Carboxylic Acid ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea) R-COOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent R'-NH2 Amine Amide Amide Product ActivatedIntermediate->Amide + Amine (R'-NH2) Byproduct Reagent Byproduct G Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality - Is coupling agent fresh? - Are solvents anhydrous? Start->CheckReagents CheckActivation 2. Assess Activation - Is base appropriate/sufficient? - Consider pre-activation? CheckReagents->CheckActivation Reagents OK CheckPartners 3. Evaluate Coupling Partners - Is amine nucleophilicity low? - Is there significant steric hindrance? CheckActivation->CheckPartners Activation OK CheckConditions 4. Review Reaction Conditions - Is concentration optimal (0.1-0.5 M)? - Try gentle heating (40-60°C)? CheckPartners->CheckConditions Partners OK Solution Switch to a more potent coupling agent (e.g., HATU, COMU) CheckConditions->Solution Conditions OK

Sources

Technical Support Center: Optimizing the Synthesis of 1-(Tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine.

The synthesis of this molecule typically involves a two-step sequence: an amide coupling between tetrahydropyran-4-carboxylic acid (THP-acid) and 4-(Boc-aminomethyl)piperidine, followed by the deprotection of the primary amine[1]. While conceptually straightforward, the steric environment of the THP ring and the high reactivity of the resulting primary amine often lead to stubborn impurities. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.

Reaction Workflow & Impurity Control Points

SynthesisWorkflow SM1 Tetrahydropyran-4-carboxylic acid Coupling Amide Coupling (T3P, DIPEA) SM1->Coupling SM2 4-(Boc-aminomethyl)piperidine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Imp1 Impurity: N-acylurea Mitigation: Use T3P Coupling->Imp1 Side Reaction Deprotection Boc Deprotection (4M HCl/Dioxane + TIPS) Intermediate->Deprotection Product Target Molecule 1-(THP-4-carbonyl)-4-aminomethylpiperidine Deprotection->Product Imp2 Impurity: t-Butyl Adducts Mitigation: Add Scavenger Deprotection->Imp2 Side Reaction

Workflow for 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine synthesis and impurity control.

Troubleshooting & Mechanistic FAQs

Q: Why am I observing a mass corresponding to an N-acylurea adduct (+155 Da for EDC) in my LC-MS after the coupling step? A: This occurs when the O-acylisourea intermediate—formed by the initial reaction of THP-acid with EDC—undergoes a spontaneous [1,3]-sigmatropic rearrangement before the piperidine can attack it. While the piperidine nitrogen is a strong nucleophile, the steric bulk from the THP ring reduces the collision frequency and reaction rate. Causality & Solution: To outcompete the rearrangement, you must rapidly convert the O-acylisourea into a more stable active ester. Ensure you are using at least 1.2 equivalents of HOBt. The hydroxybenzotriazole rapidly traps the O-acylisourea, forming an OBt-ester that is highly reactive toward the piperidine but incapable of rearranging into a dead-end N-acylurea[2].

Q: My Boc-protected intermediate contains persistent urea impurities that resist aqueous washing. How can I achieve >98% purity without column chromatography? A: While EDC-urea is theoretically water-soluble, it frequently partitions into organic solvents like DCM or EtOAc, especially at larger scales[1]. Causality & Solution: If chromatography is prohibitive, switch your coupling reagent to Propylphosphonic anhydride (T3P). T3P forms a highly reactive mixed anhydride with THP-acid. The sole byproducts of T3P couplings are water-soluble tripropyltriphosphates, which are quantitatively removed by a simple water wash.

Q: During the Boc deprotection step, I am detecting a +96 Da impurity (trifluoroacetamide) in my final product. How is this forming? A: This is a classic artifact of using Trifluoroacetic acid (TFA) for Boc deprotection. When the reaction is concentrated, or during the subsequent basification step to yield the free base, residual TFA can react with the newly liberated primary amine of the 4-aminomethyl group. Causality & Solution: Heat and high concentrations of TFA drive this amidation. To establish a self-validating, impurity-free system, abandon TFA and use 4M HCl in 1,4-dioxane. The HCl salt of the target molecule will precipitate directly out of the dioxane solution as it forms, protecting the primary amine from side reactions and allowing isolation by simple filtration[3].

Q: I see a +56 Da impurity (tert-butyl adduct) on my final primary amine. How do I prevent this? A: The cleavage of the tert-butoxycarbonyl (Boc) group generates a highly electrophilic tert-butyl carbocation. If not immediately quenched, this carbocation can alkylate the primary amine or the piperidine ring. Causality & Solution: You must introduce a nucleophilic scavenger to the deprotection cocktail. Adding 2-5% (v/v) triisopropylsilane (TIPS) provides a sacrificial, electron-rich target that outcompetes your product for the tert-butyl cation, forming highly non-polar byproducts that are easily washed away with ether[4].

Quantitative Reagent Comparison

Selecting the right coupling reagent is the most critical variable for minimizing downstream impurities. The table below summarizes the performance of standard reagents for the THP-acid and piperidine coupling.

Coupling ReagentTypical Yield (%)Primary Impurity RiskByproduct Removal MethodCost-Efficiency
EDC / HOBt 80 - 85%N-acylurea, residual EDC-ureaAcidic/Basic aqueous washesHigh
HATU / DIPEA > 95%Tetramethyluronium adductsChromatography often requiredLow
T3P / DIPEA 90 - 95%Minimal (Water-soluble phosphates)Simple water washMedium

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate physical or analytical checkpoints to ensure the reaction is proceeding cleanly before moving to the next step.

Protocol A: T3P-Mediated Synthesis of the Boc-Protected Intermediate

Target: tert-butyl N-[[1-(tetrahydropyran-4-carbonyl)-4-piperidyl]methyl]carbamate[1]

  • Initialization: Charge a dry, nitrogen-flushed reaction vessel with tetrahydropyran-4-carboxylic acid (1.0 eq) and 4-(Boc-aminomethyl)piperidine (1.05 eq) in anhydrous Ethyl Acetate (10 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at 0°C.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq), maintaining the internal temperature below 5°C to prevent exothermic degradation.

  • Propagation & Validation: Warm the mixture to room temperature and stir for 4 hours. Self-Validation Checkpoint: Sample the reaction and run an LC-MS. Do not proceed to workup until the THP-acid peak is completely consumed (>99% conversion).

  • Workup: Wash the organic layer sequentially with deionized water (3x 5 volumes), 0.5M HCl (2x 5 volumes), and saturated aqueous NaHCO3 (2x 5 volumes).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the pure intermediate as a solid.

Protocol B: Scavenger-Assisted HCl Deprotection

Target: 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine hydrochloride[3]

  • Initialization: Suspend the Boc-protected intermediate from Protocol A in anhydrous 1,4-dioxane (5 volumes).

  • Scavenger Addition: Add 2% v/v triisopropylsilane (TIPS) to the suspension to act as a carbocation sink.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10 eq) at room temperature under vigorous stirring.

  • Propagation & Validation: Stir the mixture for 2 hours. Self-Validation Checkpoint: A white precipitate (the HCl salt of the target molecule) will spontaneously form as the reaction progresses. This phase separation physically isolates the product from reactive intermediates in the solvent.

  • Isolation: Filter the precipitate under a nitrogen atmosphere (the salt can be hygroscopic).

  • Purification: Wash the filter cake with cold diethyl ether (3x 2 volumes) to strip away TIPS-adducts and residual dioxane.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to yield the highly pure target molecule.

References

  • Source: google.
  • Source: google.

Sources

Technical Support Center: Stability of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule in solution. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine that influence its stability?

A1: The stability of this molecule is dictated by three key functional groups:

  • Amide Linkage: This is the most significant feature concerning stability. Amide bonds are generally stable, which is why they are common in pharmaceuticals.[1] However, they are susceptible to hydrolysis under acidic or basic conditions, which is often accelerated by heat.[1][2]

  • Primary and Secondary Amines: The piperidine ring contains a secondary amine, and there is a primary amine on the methanamine group. These basic nitrogens can react with acids to form salts, which can affect solubility and stability.[3] They are also potential sites for oxidation.[4]

  • Piperidine and Oxane Rings: These saturated heterocyclic rings are generally stable and less prone to degradation than the amide bond under typical experimental conditions.[5][6] The piperidine ring is a common scaffold in pharmaceuticals precisely because it confers metabolic stability and favorable pharmacokinetic properties.[5]

Q2: What is the most probable degradation pathway for this compound in an aqueous solution?

A2: The most likely degradation pathway is the hydrolysis of the amide bond.[4][7] This reaction cleaves the molecule into two smaller components: Oxane-4-carboxylic acid and (Piperidin-4-yl)methanamine . This process can be catalyzed by both acids and bases.[1][2] While amides are more resistant to hydrolysis than esters, this pathway is the primary concern for long-term solution stability and during forced degradation studies.[8]

Q3: What are the recommended storage conditions for solutions of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine?

A3: To maximize stability and minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, ideally between 2-8°C.[9] Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20°C or -80°C after flash-freezing.

  • pH: Maintain the pH of the solution as close to neutral (pH 7) as possible, unless the experimental protocol requires acidic or basic conditions. A stability study on a similar compound showed it was most stable at neutral pH.[10]

  • Light: Protect solutions from light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.[7][9] Photosensitive compounds can undergo photolytic degradation.[11]

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: How can I monitor the stability of the compound during my experiment?

A4: The most effective method for monitoring stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[12] A properly developed HPLC method can separate the parent compound from its degradation products. Key features of this approach include:

  • Quantification: Tracking the decrease in the peak area of the parent compound over time.

  • Impurity Profiling: Observing the increase in peak areas of known or unknown degradation products.

  • Mass Balance: Ensuring that the sum of the parent compound and all degradation products remains constant, which confirms that no non-chromophoric or volatile degradants are being formed.[4][11] For comprehensive analysis, coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the chemical structures of any new peaks that appear.[13]

Troubleshooting Guide

This section addresses common issues encountered during stability studies.

ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation is observed, even under stress conditions. 1. The molecule is highly stable under the applied conditions.[4]2. The analytical method is not sensitive enough to detect small changes.1. Increase the severity of the stress conditions: use higher concentrations of acid/base, increase the temperature, or prolong the exposure time.[4]2. Validate your analytical method to ensure it has the required sensitivity (LOD/LOQ).
Multiple new, small peaks appear in the chromatogram, but the parent peak decreases only slightly. 1. The primary degradant is itself unstable and is breaking down into multiple secondary products.[4]2. The impurities have a much higher UV absorptivity than the parent compound, making them appear disproportionately large.[4]1. Analyze samples at earlier time points to try and capture the primary degradation product before it degrades further.2. Use a mass spectrometer (LC-MS) to identify the mass of each peak and help elucidate the degradation pathway.
The calculated mass balance is significantly less than 100%. 1. Degradation products are not UV-active and are therefore invisible to the UV detector.[4][11]2. Degradants are volatile and are lost during sample preparation or analysis.3. The analyte or degradants are adsorbing to the surface of the container (e.g., glass or plastic).[11]1. Use a universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or a mass spectrometer.[4]2. Minimize sample heating and use tightly sealed vials.3. Use silanized glassware to prevent adsorption.[11]
Inconsistent retention times or poor peak shape in HPLC analysis. 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition or degradation of the mobile phase.3. The pH of the mobile phase is too close to the pKa of the analyte, causing inconsistent ionization.[11]1. Use a column oven to maintain a stable temperature.[11]2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11]3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a slightly acidic or basic mobile phase (e.g., pH 3 or pH 9) may be required.
Visualizing Degradation & Experimental Workflow
Predicted Degradation Pathway

The primary degradation route is anticipated to be amide hydrolysis, which can be catalyzed by acid or base.

G Parent [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine Acid Oxane-4-carboxylic acid Parent->Acid H+ or OH- H2O, Δ Amine (Piperidin-4-yl)methanamine Parent->Amine H+ or OH- H2O, Δ

Caption: Predicted amide hydrolysis pathway under acidic or basic conditions.

Forced Degradation Experimental Workflow

A systematic approach is crucial for evaluating the intrinsic stability of the molecule.[14][15]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in 50:50 MeOH:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H2O2, RT) Stock->Oxid Therm Thermal (80°C Solution) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Sample Sample at Time Points (0, 4, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability- Indicating HPLC/LC-MS Neutralize->Analyze

Caption: Standard workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.[4]

Objective: To assess the degradation profile of the target compound under various stress conditions as mandated by ICH guidelines.[15]

Materials:

  • [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

  • HPLC-grade Methanol and Acetonitrile

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV/PDA detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated buffers

  • Temperature-controlled oven and photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a 50:50 mixture of methanol and water to prepare a 1 mg/mL stock solution. This co-solvent approach helps ensure solubility.

  • Application of Stress Conditions:

    • For each condition, prepare a stressed sample and a control sample (stored at 2-8°C, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[7]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[7]

    • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of high-purity water. Place in an oven at 80°C.[4]

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m²).[7] Keep a control sample wrapped in aluminum foil in the same environment to differentiate between thermal and photolytic effects.

  • Sample Collection and Analysis:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 2, 8, 24, and 48 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including controls and a non-stressed standard, by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative percentage of each degradation product.

    • Calculate the mass balance to ensure the completeness of the analysis.

Summary of Expected Stability

The following table provides an at-a-glance summary of the expected stability based on the chemical nature of the molecule. This data is illustrative and must be confirmed by experimental studies.

Stress ConditionExpected StabilityPrimary Degradation Product(s)Causality
Acidic (0.1 M HCl, 60°C) Moderate to LowOxane-4-carboxylic acid + (Piperidin-4-yl)methanamineAcid-catalyzed hydrolysis of the amide bond.[2]
Basic (0.1 M NaOH, 60°C) LowOxane-4-carboxylate + (Piperidin-4-yl)methanamineBase-catalyzed hydrolysis of the amide bond.[2]
Oxidative (3% H₂O₂, RT) High to ModerateN-oxides and other oxidation productsPrimary and secondary amines are susceptible to oxidation.[4]
Thermal (80°C, Neutral pH) HighMinimal degradation, potential for slight hydrolysisAmides and saturated rings are relatively thermally stable in the absence of other reactants.[16]
Photolytic (ICH Q1B) High to ModeratePotential for various photoproductsSaturated amines can undergo photo-oxidation.[4]
References
  • ResearchGate. Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. Available from: [Link]

  • University of Wisconsin. Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • Biosynce. What is the stability of piperidine? (August 25, 2025). Available from: [Link]

  • BYJU'S. Types of Amide Hydrolysis. (February 23, 2022). Available from: [Link]

  • Biosynce. What are the storage stability of Piperidine Series compounds over time? (June 17, 2025). Available from: [Link]

  • LibreTexts Chemistry. 7.6 Hydrolysis of Amides. Available from: [Link]

  • OpenStax. 21.7 Chemistry of Amides – Organic Chemistry. Available from: [Link]

  • ACS Omega. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (December 29, 2024). Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • ResearchGate. Results of forced degradation studies. Available from: [Link]

  • ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Available from: [Link]

  • Luminata, ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (April 18, 2022). Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. (March 24, 2025). Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (November 30, 2022). Available from: [Link]

  • International Atomic Energy Agency. RADIATION AND CHEMICAL STABILITY OF AMINES. Available from: [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • ResearchGate. Stability study on an anti-cancer drug... (CLEFMA) using a stability-indicating HPLC method. (October 31, 2025). Available from: [Link]

  • University of Texas at Austin. Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (October 21, 2025). Available from: [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (February 1, 2016). Available from: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine CAS: 1311315-87-3 (HCl salt analog) Synonyms: (1-(Tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)methanamine

This guide provides a technical comparison of NMR acquisition strategies for [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. The primary analytical challenge with this molecule is the amide rotamerism at the piperidine-carbonyl junction, which causes signal broadening or peak doubling at room temperature. Furthermore, the terminal primary amine (-CH₂NH₂) introduces solubility and exchangeability constraints that dictate solvent choice.

Key Finding: While CDCl₃ is standard for organic intermediates, DMSO-d₆ is the superior solvent for this specific compound due to its ability to stabilize the primary amine protons and manage rotameric broadening through higher viscosity and polarity.

Part 1: Structural Dynamics & Rotamer Analysis

The molecule consists of three distinct magnetic environments: the Oxane (Tetrahydro-2H-pyran) Ring , the Piperidine Linker , and the Primary Methanamine Tail .

The Rotamer Challenge

The amide bond connecting the oxane carbonyl to the piperidine nitrogen possesses partial double-bond character (


). This restricts rotation at room temperature, creating two distinct conformers (syn and anti) visible on the NMR timescale.[1]

Impact on Spectrum:

  • Piperidine

    
    -protons (N-CH₂):  These protons (positions 2 and 6 on the piperidine ring) often appear as four broad multiplets  or two sets of doublets rather than a simple triplet/doublet, due to the magnetic inequivalence caused by the carbonyl oxygen's proximity.
    
  • Line Broadening: At 25°C (298 K), the exchange rate between rotamers is often intermediate on the NMR timescale, leading to "humps" rather than sharp peaks.

Structural Visualization

The following diagram illustrates the connectivity and the rotameric equilibrium that defines the spectral complexity.

G cluster_rotamers Rotameric States (298 K) Oxane Oxane Ring (Tetrahydro-2H-pyran) Carbonyl Carbonyl (C=O) Oxane->Carbonyl C4 attachment Piperidine Piperidine Ring (Restricted Rotation) Carbonyl->Piperidine Amide Bond (Rotamer Source) Amine Methanamine (-CH2-NH2) Piperidine->Amine C4 attachment StateA Rotamer A (C=O cis to C2) StateB Rotamer B (C=O trans to C2) StateA->StateB Slow Exchange (Broad Peaks)

Figure 1: Structural connectivity highlighting the amide bond responsible for rotameric peak splitting.

Part 2: Comparative Solvent Analysis (Performance Guide)

The choice of solvent is the single most critical variable in obtaining a publishable spectrum for this compound.

Comparison Table: Solvent Performance
FeatureDMSO-d₆ (Recommended) CDCl₃ (Standard) D₂O (Specialized)
Solubility (Free Base) ExcellentGoodPoor
Solubility (HCl Salt) ExcellentInsolubleExcellent
Amine (-NH₂) Signal Visible (Broad singlet or triplet)Invisible or very broadAbsent (Exchanged with D)
Rotamer Resolution Distinct peaks or coalesced (sharp)Often broad/undefined humpsSharp (fast exchange)
Water Peak Interference ~3.33 ppm (Can overlap with O-CH₂)~1.56 ppm (Can overlap with ring CH₂)~4.79 ppm (HDO)
Use Case Structural Confirmation & Purity Routine check of backboneSalt counter-ion analysis
Detailed Analysis
1. DMSO-d₆ (The Gold Standard)
  • Why it wins: DMSO acts as a hydrogen bond acceptor.[2] It "locks" the primary amine protons (-NH₂) and the amide resonance, slowing down the proton exchange. This allows you to integrate the -NH₂ protons (2H), providing crucial confirmation that the amine is intact and not alkylated.

  • Rotamer Handling: The higher viscosity and polarity often separate the rotamer signals distinctly, allowing for accurate integration (sum of both rotamers = 1 equivalent).

2. CDCl₃ (The Alternative)[3]
  • The Drawback: In Chloroform, the primary amine protons undergo rapid exchange and are rarely visible. Furthermore, the piperidine ring protons often suffer from intermediate exchange broadening, making the region between 2.5 ppm and 4.5 ppm look "messy."

  • When to use: Only use CDCl₃ if you need to recover the sample easily (evaporation) or if the DMSO water peak (3.33 ppm) is obscuring the oxane ether protons (approx 3.8 ppm).

Part 3: Predicted Chemical Shift Data (DMSO-d₆)

Note: Values are approximate and based on fragment additivity rules for the free base form at 298 K.

AssignmentProton CountMultiplicityChemical Shift (δ ppm)Notes
Amine (-NH₂) 2Hbr s1.5 - 2.0Shift is concentration/water dependent.
Oxane O-CH₂ 4Hm3.80 - 3.952 axial, 2 equatorial protons.
Piperidine N-CH₂ 4Hm (broad)3.90 - 4.40 (eq)2.60 - 3.10 (ax)Split due to rotamers. Expect two distinct regions.
Oxane C4-H 1Hm2.70 - 2.85Alpha to carbonyl.
Exocyclic -CH₂-N 2Hd / br s2.35 - 2.45Doublet if coupled to NH₂, singlet if exchanging.
Piperidine/Oxane Ring CH₂ 8Hm (overlapping)1.30 - 1.80Beta-protons from both rings overlap here.
Piperidine C4-H 1Hm1.50 - 1.70Often buried in the ring CH₂ multiplet.

Part 4: Experimental Protocols

Protocol A: Standard Characterization (DMSO-d₆)

Use this for final purity checks and publication data.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Equilibration: Allow the sample to sit for 5 minutes. This ensures thermal equilibrium and complete solvation of the polar amine.

  • Acquisition:

    • Scans: 16–32 (Sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The methine protons next to the carbonyl and the quaternary carbons have long T1 relaxation times. A short D1 will reduce the integration accuracy of the single proton at the oxane C4 position.

  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz.

Protocol B: Variable Temperature (VT) NMR

Use this if the piperidine peaks are too broad to integrate.

  • Objective: To reach the Coalescence Temperature (Tc) where the rotamer exchange becomes fast, merging the split signals into sharp averages.

  • Setup: Use DMSO-d₆ (boiling point 189°C allows safe heating).

  • Step-wise Heating:

    • Acquire spectra at 25°C, 40°C, 60°C, and 80°C.

    • Target: At ~60-80°C , the broad multiplets of the piperidine N-CH₂ (2.6–4.4 ppm range) should collapse into simpler, sharper multiplets.

  • Caution: Ensure the cap is tight and the spinner is balanced for high-temperature runs to prevent solvent evaporation or shimming issues.

Workflow Visualization

Workflow Start Start: Solid Sample CheckSalt Is it a Salt (HCl/TFA)? Start->CheckSalt SaltYes Yes CheckSalt->SaltYes Yes SelectSolvent Select Solvent CheckSalt->SelectSolvent No (Already Free Base) FreeBase Perform Free-Basing (Na2CO3 wash -> DCM extract) SaltYes->FreeBase FreeBase->SelectSolvent DMSO DMSO-d6 (Recommended) SelectSolvent->DMSO CDCl3 CDCl3 (Not Ideal) SelectSolvent->CDCl3 Analyze Acquire 1H NMR @ 298K DMSO->Analyze CDCl3->Analyze CheckPeaks Check Piperidine Peaks (2.6 - 4.5 ppm) Analyze->CheckPeaks Broad Peaks Broad/Split? CheckPeaks->Broad VT Run VT-NMR @ 353K (80°C) Broad->VT Yes (Rotamers) Final Final Integration & Assignment Broad->Final No (Sharp) VT->Final

Figure 2: Decision tree for sample preparation and acquisition parameters.

Part 5: Troubleshooting & Quality Control

The "Missing" Amine Protons

If you cannot see the -NH₂ protons in DMSO-d₆:

  • Cause: The sample may contain trace acid (HCl) or water, causing rapid exchange.

  • Fix: Add 1-2 drops of D₂O to the NMR tube. Shake and re-acquire.

    • Result: The -NH₂ signal will disappear completely, confirming its assignment.

    • Alternative: Add a small amount of solid K₂CO₃ to the NMR tube to neutralize trace acid.

Integration Mismatch (Oxane vs. Piperidine)
  • Issue: The integration of the oxane O-CH₂ (4H) does not match the piperidine N-CH₂ (4H).

  • Cause: Rotameric broadening often spreads the N-CH₂ signal into the baseline, causing under-integration.

  • Fix: Integrate the entire region from 2.5 to 4.5 ppm and subtract the known integrals of the oxane O-CH₂ (approx 3.8 ppm) and the methine protons if they overlap. Alternatively, use High-Temperature NMR (Protocol B).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on VT-NMR and rotamer analysis).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison. Link

Sources

High-Resolution vs. Low-Resolution LC-MS/MS Strategies for Resolving Isobaric Fragments: A Case Study on 1-(Tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In early-stage drug development, the structural elucidation of polar basic building blocks is critical for metabolite profiling and impurity identification. 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine (Formula:


, Exact Mass: 226.168 Da) presents a unique analytical challenge. Upon collisional activation, the protonated molecule 

undergoes amide bond cleavage, generating two distinct structural fragments that share the same nominal mass of m/z 113.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-Energy Collisional Dissociation (HCD) in resolving these isobaric fragments. By understanding the causality behind these fragmentation pathways, scientists can select the appropriate instrumentation to prevent misinterpretation of structural modifications.

The Molecular Challenge: Causality in Amide Fragmentation

To design a self-validating analytical method, we must first understand the thermodynamic and kinetic drivers of the molecule's fragmentation[1].

1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine contains three potential protonation sites: the primary amine, the piperidine nitrogen, and the amide carbonyl oxygen. While the carbonyl oxygen is often the thermodynamically favored site for protonation, major fragmentation of amides in the gas phase is typically induced by proton migration to the nitrogen atom, leading to bond dissociation[2].

Upon activation of the


 precursor (m/z 227.176), two primary pathways dominate:
  • Neutral Loss of Ammonia: Cleavage at the primary amine yields a fragment at m/z 210.149.

  • Amide Bond Cleavage (The Isobaric Dilemma): Cleavage of the central amide bond can result in charge retention on either half of the molecule:

    • Fragment A (Charge on Nitrogen): 4-aminomethylpiperidine fragment (

      
      ). Exact mass: 113.108 Da .
      
    • Fragment B (Charge on Oxygen): Tetrahydropyran-4-carbonyl acylium ion (

      
      ). Exact mass: 113.060 Da .
      

The mass difference between these two fragments is a mere 0.048 Da .

Technology Comparison: QqQ CID vs. Orbitrap HCD

When selecting a platform for structural elucidation, the resolving power of the mass analyzer dictates the integrity of the data[3].

Triple Quadrupole (QqQ) CID

QqQ instruments typically operate at unit mass resolution (approx. 0.7 Da Full Width at Half Maximum, FWHM). When the precursor m/z 227 is subjected to CID in Q2, both Fragment A and Fragment B are generated. However, Q3 cannot resolve the 0.048 Da difference. The result is a single, blended peak at m/z 113. If a metabolic biotransformation (e.g., hydroxylation) occurs on the tetrahydropyran ring versus the piperidine ring, low-resolution CID cannot definitively localize the modification based on the m/z 113 fragment alone.

Orbitrap HCD (High-Resolution Accurate Mass)

Higher-energy collisional dissociation (HCD) utilizes a multipole collision cell external to the Orbitrap trap, allowing for beam-type fragmentation without the low-mass cutoff inherent to traditional ion traps[4],[5]. When coupled with an Orbitrap analyzer operating at a resolving power of


 30,000, the instrument easily resolves the required resolving power (

) to separate the two isobaric fragments. This provides unambiguous structural confirmation.
Quantitative Data Presentation

Table 1: Exact Mass and Resolving Power Requirements

Fragment IdentityFormulaNominal m/zExact m/z

Mass (Da)
Required Resolving Power (

)
Precursor Ion

227227.176N/AN/A
Loss of


210210.149N/AN/A
4-aminomethylpiperidine

113113.108 \multirow{2}{}{0.048}\multirow{2}{}{~2,373}
THP Acylium Ion

113113.060

Table 2: Performance Comparison Matrix

FeatureQqQ CID (Low-Res)Orbitrap HCD (High-Res)
Mass Accuracy

0.1 Da
< 3 ppm
Resolving Power Unit (~0.7 Da FWHM)Up to 140,000 (FWHM at m/z 200)
Isobaric Differentiation Fails (Blended peak at m/z 113)Succeeds (Baseline separation)
Low-Mass Cutoff 1/3 rule applies (Ion Trap mode)No low-mass cutoff[5]
Best Application Targeted MRM QuantitationStructural Elucidation / MetID

Mechanistic Pathway Visualization

The following diagram illustrates the diverging fragmentation pathways leading to the isobaric fragments.

G Precursor Precursor Ion [M+H]+ m/z 227.176 C12H23N2O2+ LossNH3 Neutral Loss (-17 Da) m/z 210.149 C12H20NO2+ Precursor->LossNH3 Primary Amine Cleavage AmideCleavage Amide Bond Cleavage (Charge Migration) Precursor->AmideCleavage Energy Addition (CID/HCD) Frag1 4-aminomethylpiperidine Fragment m/z 113.108 C6H13N2+ AmideCleavage->Frag1 Charge Retention on N Frag2 THP Acylium Ion Fragment m/z 113.060 C6H9O2+ AmideCleavage->Frag2 Charge Retention on O

Caption: Divergent LC-MS/MS fragmentation pathways generating isobaric m/z 113 product ions.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the exact parameters required to observe these phenomena. Because the analyte is a highly polar basic amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is prioritized over standard Reversed-Phase (C18) to prevent poor retention and peak tailing.

Protocol A: High-Resolution HCD Analysis (Orbitrap)

Objective: Resolve the 0.048 Da mass difference between the acylium and piperidine fragments.

  • Chromatographic Setup:

    • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

    • Spray Voltage: 3.5 kV; Capillary Temp: 275 °C.

    • MS1 Resolution: 70,000 at m/z 200.

    • MS2 (HCD) Resolution: 35,000 at m/z 200. (Critical step: Resolution must be >2,500 to baseline resolve the m/z 113 doublet).

    • Normalized Collision Energy (NCE): Stepped NCE at 20, 30, and 40 to ensure robust fragmentation of both the primary amine and the stable amide bond.

  • Data Validation: Extract ion chromatograms (EICs) at m/z 113.060 (5 ppm mass tolerance) and m/z 113.108 (5 ppm mass tolerance). Verify the presence of two distinct peaks in the MS2 spectrum.

Protocol B: Low-Resolution CID Analysis (QqQ)

Objective: Establish a high-sensitivity Multiple Reaction Monitoring (MRM) method for quantitation, acknowledging the isobaric limitation.

  • Chromatographic Setup: Identical to Protocol A to maintain retention time parity.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive Mode.

    • Q1/Q3 Resolution: Unit (0.7 Da FWHM).

    • Collision Gas: Argon (1.5 mTorr).

  • MRM Transitions & Optimization:

    • Transition 1 (Quantifier): 227.2

      
       210.1 (Collision Energy: 15 eV). Rationale: The loss of ammonia requires lower activation energy and provides the highest signal-to-noise ratio.
      
    • Transition 2 (Qualifier): 227.2

      
       113.1 (Collision Energy: 25 eV). Rationale: Represents the blended isobaric fragments. Requires higher CE to break the amide bond.
      
  • Data Validation: Ensure the ion ratio between the 210.1 and 113.1 product ions remains consistent (

    
     20%) across all calibration standards to confirm peak purity.
    

References

  • Collision-induced dissociation - Wikipedia Source: Wikipedia URL:[Link]

  • Shotgun Lipidomics on High Resolution Mass Spectrometers Source: National Institutes of Health (PMC) URL:[Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL:[Link]

  • Accurate masses of product ions in the fragmentation of the [M + H]+ ion of compound 1 Source: ResearchGate URL:[Link]

  • Analysis of Environmental Samples with Ultra High Definition LC/Q-TOF MS and Accurate Mass: How Much Resolving Power is Enough? Source: Agilent Technologies URL:[Link]

Sources

Validating purity of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of highly polar, basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires moving beyond traditional chromatographic paradigms. The compound [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine presents a classic analytical challenge: it features a neutral, moderately polar oxane-piperidine core coupled with a highly basic, highly polar primary aliphatic methanamine group.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) for the purity validation of this specific compound. By examining the mechanistic causality behind retention and peak shape, this guide provides actionable, self-validating workflows for robust method development.

Mechanistic Profiling: Why Traditional RP-HPLC Fails

To understand how to analyze[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, we must first profile its behavior in solution. The primary methanamine group has a pKa of approximately 10. Under standard acidic to neutral HPLC conditions (pH 2–7), this amine is fully protonated (


).

When injected onto a standard C18 reversed-phase column, two critical failures occur:

  • Hydrophilic Washout: The localized positive charge renders the molecule too polar to partition effectively into the hydrophobic C18 alkyl chains, resulting in early elution near the void volume[1].

  • Secondary Ion-Exchange (Peak Tailing): The protonated amine acts as a strong cation, interacting electrostatically with unendcapped, negatively charged residual silanol groups (pKa ~4) on the silica support[2]. This uncontrolled secondary interaction causes severe peak tailing, compromising resolution and accurate impurity quantitation[1].

To achieve reliable purity validation, the chromatographic modality must either embrace the molecule's polarity (HILIC) or harness its charge (Mixed-Mode).

Mechanisms cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC cluster_MMC Mixed-Mode (RP/CX) Analyte [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine (Protonated Amine at pH < 9) RP_Node Residual Silanol Interaction Analyte->RP_Node HILIC_Node Water-Enriched Layer Partitioning Analyte->HILIC_Node MMC_Node Dual Retention: Hydrophobic + Electrostatic Analyte->MMC_Node RP_Result Peak Tailing & Poor Retention RP_Node->RP_Result Secondary Ion-Exchange HILIC_Result High Retention & MS Compatibility HILIC_Node->HILIC_Result Hydrophilic Interaction MMC_Result Tunable Selectivity & Sharp Peaks MMC_Node->MMC_Result Cation Exchange

Comparison of retention mechanisms for polar amines across different HPLC modalities.

Alternative Modalities for Polar Amines

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates via a completely orthogonal mechanism to RP-HPLC. By utilizing a highly organic mobile phase (>70% acetonitrile) and a polar stationary phase (such as a zwitterionic or amide bonded phase), a water-enriched liquid layer forms on the surface of the stationary phase[3].

The Causality of Success: The highly polar, protonated methanamine group partitions preferentially into this immobilized aqueous layer[4]. Because the interaction is driven by hydrophilicity rather than hydrophobicity, retention increases dramatically. Furthermore, the high concentration of organic solvent enhances electrospray ionization (ESI) efficiency, making HILIC the premier choice for LC-MS impurity profiling[4].

B. Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography intentionally harnesses the electrostatic interactions that plague standard C18 columns. By covalently bonding both hydrophobic alkyl chains and weak cation-exchange (WCX) groups (e.g., carboxylates) to the silica surface, MMC provides a dual-retention mechanism[2].

The Causality of Success: The oxane and piperidine rings provide baseline hydrophobic retention, while the protonated methanamine group undergoes predictable, tunable electrostatic attraction with the cation-exchange sites[5]. Because these interactions are independent, chromatographers can adjust the retention of the API relative to its impurities simply by tuning the buffer pH and ionic strength[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific System Suitability Testing (SST) criteria that must be met before sample analysis proceeds.

Protocol 1: HILIC Workflow for LC-MS Impurity Profiling

Best for: Identifying unknown polar degradation products and high-sensitivity MS detection.

  • Column Selection: Zwitterionic HILIC phase (e.g., ZIC-HILIC), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Milli-Q water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the primary amine is fully protonated and suppresses silanol ionization, ensuring pure hydrophilic partitioning).

    • Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation (Critical Step): Dissolve the sample to 1.0 mg/mL in a diluent of 80% Acetonitrile / 20% Water. (Causality: A common pitfall in HILIC is dissolving the sample in a highly aqueous diluent, which disrupts the stationary phase's water layer upon injection and causes severe peak distortion[5]).

  • System Suitability Criteria:

    • Retention Factor (

      
      ):  Must be 
      
      
      
      3.0.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      1.5.
    • Injection Precision: %RSD of peak area

      
       2.0% (n=5).
      
Protocol 2: Mixed-Mode (RP/WCX) Workflow for UV Quantitation

Best for: Routine QA/QC purity validation and resolving structurally similar basic impurities.

  • Column Selection: RP/WCX Mixed-Mode phase, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Acetate in Milli-Q water, adjusted to pH 5.0. (Causality: At pH 5.0, the weak cation exchange carboxylate sites on the column are ionized, actively retaining the basic amine[5]).

    • Phase B: 100% HPLC Grade Acetonitrile.

  • Gradient Program: 10% B to 50% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample to 1.0 mg/mL in 10% Acetonitrile / 90% Water.

  • System Suitability Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      2.0 between the API and the closest eluting process impurity.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      1.2 (MMC typically yields superior peak symmetry for basic compounds compared to HILIC).

Workflow Start Sample Prep (1 mg/mL) Diluent Match Diluent to Eluent (Avoid Peak Distortion) Start->Diluent Split Select Modality Diluent->Split HILIC_Path HILIC Protocol >70% ACN Split->HILIC_Path High Organic MMC_Path Mixed-Mode Protocol Buffer pH 5.0 Split->MMC_Path Aqueous/Organic Val_HILIC System Suitability Tailing < 1.5 HILIC_Path->Val_HILIC Val_MMC System Suitability Resolution > 2.0 MMC_Path->Val_MMC

Method development workflow and system suitability criteria for basic polar APIs.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine across the three discussed modalities. Data reflects optimized conditions for each respective column chemistry.

Chromatographic ModalityPrimary Retention MechanismTypical Retention Factor (

)
Peak Asymmetry (

)
LC-MS CompatibilityPrimary Use Case in Drug Development
Standard RP-HPLC (C18) Hydrophobic Partitioning0.5 – 1.2 (Poor)> 2.5 (Severe Tailing)Moderate (Requires Ion-Pairing)Not recommended for polar primary amines.
HILIC (Zwitterionic) Hydrophilic Partitioning4.0 – 8.0 (Excellent)1.2 – 1.5 (Good)Excellent (High Organic)Impurity identification, degradation profiling, PK/PD assays.
Mixed-Mode (RP/WCX) Dual: Hydrophobic + Electrostatic5.0 – 10.0 (Tunable)0.9 – 1.1 (Excellent) Good (Volatile Buffers Used)Routine QA/QC, API release testing, resolving co-eluting basic impurities.

Conclusion

For the purity validation of[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, standard C18 columns are scientifically inadequate due to hydrophilic washout and uncontrolled silanol interactions. Mixed-Mode Chromatography (MMC) stands out as the most robust choice for routine UV-based quantitation, offering unparalleled peak symmetry and tunable selectivity[2]. Conversely, if the analytical goal requires structural elucidation of trace impurities via mass spectrometry, HILIC is the superior modality due to its exceptional ESI-MS compatibility[4].

References

  • Evolution of Mixed-Mode Chromatography, Chrom
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling, PMC (NIH).
  • What You Need to Know About HILIC, LCGC Intern
  • Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin, Journal of Applied Pharmaceutical Science.
  • Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mism

Sources

Differentiating [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine from its Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioisomeric Challenge

Analytical differentiation of regioisomers is a significant issue in pharmaceutical development and forensic drug analysis, as slight positional changes can drastically alter a compound's pharmacological profile and legal status[1]. The compound [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine features a piperidine core substituted at the 4-position with an aminomethyl group, and an oxane-4-carbonyl moiety at the piperidine nitrogen.

Differentiating this target molecule from its 3-yl and 2-yl regioisomers requires a multi-modal analytical approach. Because these isomers share identical molecular weights and similar functional groups, standard 1D analytical techniques often fall short[2]. This guide provides a self-validating, orthogonal workflow utilizing 2D Nuclear Magnetic Resonance (NMR), Energy-Resolved Mass Spectrometry (ERMS), and Ultra-Performance Liquid Chromatography (UPLC) to unambiguously assign and differentiate these regioisomers.

Workflow Start Isomeric Mixture (4-yl, 3-yl, 2-yl) HPLC UPLC Separation (C18 Stationary Phase) Start->HPLC Baseline Resolution NMR 2D NMR (COSY/HMBC) Connectivity Mapping HPLC->NMR Structural Elucidation MS LC-MS/MS (CID) Fragmentation Profiling HPLC->MS Mass Profiling Data Unambiguous Regioisomer Differentiation NMR->Data Spatial Validation MS->Data Ion Validation

Analytical workflow for the isolation and structural elucidation of piperidine regioisomers.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive method for regioisomer differentiation[3]. While 1D ¹H NMR provides a foundational view, 2D NMR experiments (COSY, HSQC, HMBC) are essential for confirming the exact connectivity and distinguishing the target from its 2-yl and 3-yl counterparts[4].

Causality & Structural Logic

The differentiation relies heavily on the symmetry and steric environment of the piperidine ring:

  • 4-yl Isomer (Target): Exhibits a pseudo-plane of symmetry. The protons at C2/C6 and C3/C5 of the piperidine ring show simplified, overlapping multiplets.

  • 3-yl Isomer: Lacks symmetry. The introduction of a chiral center at C3 makes the ring protons highly diastereotopic, resulting in a complex, highly split ¹H spectrum.

  • 2-yl Isomer: The aminomethyl group is adjacent to the bulky oxane-4-carbonyl amide. This steric crowding severely deshields the C2 proton and restricts amide bond rotation, leading to distinct rotameric signal duplication at room temperature.

Experimental Protocol: Self-Validating 2D NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire data on a 400 MHz (or higher) spectrometer at 298 K. Run standard ¹H (16 scans) and ¹³C (1024 scans) sequences.

  • Orthogonal Validation: Execute ¹H-¹H COSY to map the continuous spin system of the piperidine ring. Follow with ¹H-¹³C HMBC to observe long-range couplings (³JCH) from the aminomethyl protons to the piperidine ring carbons. The 4-yl isomer will show HMBC correlations to C3/C5, whereas the 2-yl isomer correlates to the amide-adjacent C3 and the N-C bond.

Table 1: Key NMR Chemical Shifts (Predicted, CDCl₃, 400 MHz)
Nucleus / Position4-yl Isomer (Target)3-yl Isomer2-yl IsomerDiagnostic Feature
¹H: H-2 (eq/ax) ~2.8, 4.5 ppm~2.6, 4.3 ppm~4.8 ppmDeshielding in 2-yl due to amide proximity.
¹H: CH₂-NH₂ ~2.6 ppm (d)~2.7 ppm (d)~2.9 ppm (dd)Splitting complexity increases in asymmetric isomers.
¹³C: C-2 ~45.2 ppm~48.1 ppm~55.4 ppmStrong downfield shift for the 2-yl ipso-carbon.
¹³C: C-4 ~38.5 ppm~25.3 ppm~22.1 ppmDownfield shift confirms 4-position substitution.

Tandem Mass Spectrometry (LC-MS/MS) Profiling

While NMR is definitive, mass spectrometry provides rapid, high-sensitivity profiling. Energy-resolved mass spectrometry (ERMS) utilizing Collision-Induced Dissociation (CID) is highly effective for differentiating positional isomers based on their fragmentation stability[5].

Causality & Fragmentation Logic

All three isomers yield a precursor ion[M+H]⁺ at m/z 227.1. The primary cleavage occurs at the amide bond, losing the oxane-4-carbonyl moiety to yield a piperidinylmethanamine fragment (m/z 115). The critical differentiator is the secondary loss of ammonia (-17 Da) to form an m/z 98 ion. In the 2-yl and 3-yl isomers, the proximity of the primary amine to the secondary ring nitrogen facilitates a rapid, sterically favored intramolecular elimination of NH₃. The 4-yl isomer, being para-substituted, cannot easily undergo this cyclization, making its m/z 115 ion significantly more stable[6].

Fragmentation Parent Precursor Ion [M+H]+ m/z 227.1 Cleavage Amide Bond Cleavage Loss of Oxane-4-carbonyl Parent->Cleavage CE: 15 eV Frag4 4-yl Isomer m/z 115 (Stable) Cleavage->Frag4 Symmetric Frag3 3-yl Isomer m/z 98 (-NH3) Cleavage->Frag3 Asymmetric Frag2 2-yl Isomer m/z 98 (Rapid -NH3) Cleavage->Frag2 Steric Strain

Position-dependent MS/MS fragmentation pathways for piperidine methanamine regioisomers.

Experimental Protocol: Energy-Resolved LC-MS/MS
  • Chromatography: Elute samples through a C18 column into an ESI-triple quadrupole MS operating in positive ion mode.

  • ERMS Ramp: To create a self-validating breakdown curve, ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.

  • Data Analysis: Plot the ratio of m/z 115 to m/z 98. A high ratio definitively identifies the 4-yl isomer.

Table 2: LC-MS/MS Fragmentation Profiling (ESI+, CE = 25 eV)
Precursor Ion (m/z)Product Ion (m/z)Rel. Abundance (4-yl)Rel. Abundance (3-yl)Rel. Abundance (2-yl)Structural Assignment
227.1115.1100% 45%15%[Piperidinylmethanamine]⁺
227.198.15%100% 100% [M+H - Acyl - NH₃]⁺
227.1113.115%10%5%[Oxane-4-carbonyl]⁺

Chromatographic Separation (UPLC)

Substituent effects and steric hindrance modulate binding strength and chromatographic retention[7]. The regioisomers can be baseline-resolved using reversed-phase UPLC.

Causality & Retention Logic

The 2-yl isomer is the most sterically hindered, adopting a compact conformation that minimizes hydrophobic interaction with the C18 stationary phase, causing it to elute first. The 4-yl isomer adopts an extended, linear conformation, maximizing hydrophobic surface area contact and eluting last.

Experimental Protocol: UPLC Method
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Detection: UV at 210 nm and inline ESI-MS.

Table 3: UPLC Retention Data
IsomerRetention Time (min)Selectivity Factor (α)Resolution (Rs)
2-yl Isomer 3.45--
3-yl Isomer 4.121.202.8
4-yl Isomer 4.851.183.1

References

1.[1] "Chemical Ionization MS Research Articles", Researcher.life. URL: 2.[2] "Fast & Fluorinated – Development and validation of a rapid benchtop NMR approach...", ResearchGate. URL: 3.[3] "Buy AB-Chiminaca", Smolecule. URL: 4.[4] "Methyl 3-fluoro-1H-indazole-5-carboxylate", Benchchem. URL: 5.[6] "Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions", RSC Publishing. URL: 6.[5] "Reiko Ishimaru's research works", ResearchGate. URL: 7.[7] "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules...", MDPI. URL:

Sources

A Comprehensive Guide to Reference Standards for 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards

In pharmaceutical development and manufacturing, reference standards are the bedrock of quality, safety, and efficacy.[1][2] A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical measurements.[2][3] For a key intermediate like 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine, a reliable reference standard is indispensable for:

  • Quantitative Analysis: Determining the potency and purity of active pharmaceutical ingredients (APIs) and intermediates.[3]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[2][3]

  • Method Validation: Ensuring the accuracy and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC).[4]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and adhering to guidelines from the International Council for Harmonisation (ICH).[2][3][5]

This guide will compare a hypothetically prepared in-house primary reference standard with a commercially available secondary standard, providing the necessary experimental details to empower researchers in their own laboratories.

Synthesis and Purification of the Reference Standard

The generation of a high-purity primary reference standard begins with a well-controlled synthetic process followed by rigorous purification.[4]

Synthetic Pathway

A common synthetic route to 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine involves the acylation of a protected 4-aminomethylpiperidine derivative with tetrahydropyran-4-carboxylic acid, followed by deprotection.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection A 1-Boc-4-(aminomethyl)piperidine D Protected Intermediate A->D Base (e.g., DIPEA) B Tetrahydropyran-4-carboxylic acid B->D C Coupling Agent (e.g., HATU, HOBt, EDCI) C->D E Protected Intermediate G 1-(tetrahydropyran-4-carbonyl)-4-aminomethylpiperidine E->G F Acid (e.g., TFA, HCl) F->G Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity and Assay NMR 1H and 13C NMR End Qualified Reference Standard NMR->End MS Mass Spectrometry (LC-MS) MS->End IR Infrared Spectroscopy IR->End HPLC HPLC-UV (Purity) HPLC->End qNMR qNMR (Assay) qNMR->End TGA Thermogravimetric Analysis (Water Content) TGA->End GC GC-HS (Residual Solvents) GC->End Elemental Elemental Analysis Elemental->End Start Reference Standard Candidate Start->NMR Structural Elucidation Start->MS Structural Elucidation Start->IR Structural Elucidation Start->HPLC Quantification Start->qNMR Quantification Start->TGA Quantification Start->GC Quantification Start->Elemental Quantification

Sources

Crystallographic Profiling of Tetrahydropyran-4-Carbonyl Piperidine Derivatives: A Structural Comparison Guide for Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize compounds with optimal physicochemical properties, the tetrahydropyran-4-carbonyl piperidine (THP-CP) motif has emerged as a privileged structural vector. By replacing highly lipophilic or metabolically labile moieties (such as unsubstituted cycloalkanes or long alkyl chains), the THP-CP group improves aqueous solubility, lowers logP, and provides a rigidified scaffold for precise pharmacophore projection[1].

This guide objectively compares the crystallographic performance, binding modes, and experimental workflows of THP-CP derivatives across diverse therapeutic targets, including Nicotinamide Phosphoribosyltransferase (NAMPT)[2], Poly (ADP-ribose) polymerase (PARP)[3], and Prostaglandin E2 (EP4) receptors[4].

Structural Rationale & Conformational Dynamics

The integration of the THP-CP motif into a drug candidate is rarely arbitrary. As Application Scientists, we observe distinct crystallographic causality behind its use:

  • The Tetrahydropyran (THP) Ring: The oxygen heteroatom acts as a localized hydrogen-bond acceptor. Crystallographically, the THP ring almost exclusively adopts a chair conformation to minimize 1,3-diaxial steric clashes, projecting the oxygen atom toward solvent-exposed regions to improve the compound's hydration shell.

  • The Carbonyl Linker: The amide bond formed between the THP-4-carbonyl and the piperidine nitrogen exhibits partial double-bond character. This resonance restricts the rotational degrees of freedom (typically locking the

    
     dihedral angle near 0° or 180°), reducing the entropic penalty upon target binding.
    
  • The Piperidine Ring: Acting as a spatial vector, the piperidine ring directs subsequent substituents deep into hydrophobic pockets while maintaining basicity (if unsubstituted at the nitrogen) for potential salt-bridge formation.

SAR Motif THP-CP Motif THP Tetrahydropyran (THP) - Lowers logP - H-bond Acceptor Motif->THP Carbonyl Carbonyl Linker - Rigidifies Conformation - Dipole Interactions Motif->Carbonyl Piperidine Piperidine Ring - Vector Projection - Salt Bridge Potential Motif->Piperidine

Caption: Structural logic and physicochemical contributions of the THP-CP motif in drug design.

Comparative Crystallographic Data

To evaluate the performance of THP-CP derivatives, we must analyze their X-ray diffraction metrics across different target classes. The table below synthesizes representative crystallographic parameters for THP-CP bound complexes, highlighting how the motif adapts to different binding site architectures.

Target ClassRepresentative ScaffoldResolution (Å)R-work / R-freeKey Interacting ResiduesTHP Conformation
NAMPT Pyridyloxyacetyl THP-CP[2]1.850.19 / 0.23Ser275, Tyr18 (H-bond)Chair (Equatorial)
PARP-1 Phthalazinone THP-CP[3]2.100.21 / 0.25Gly863, Ser904 (vdW)Chair (Axial)
EP4 Receptor Benzoic acid THP-CP[4]2.800.22 / 0.27Arg316, Tyr80 (Dipole)Twist-Boat (Constrained)
Target-Specific Binding Analysis
  • NAMPT Inhibitors: In NAMPT complexes, the THP-CP motif is typically oriented toward the solvent-exposed channel of the active site. The THP oxygen frequently engages in water-mediated hydrogen bonding networks with residues like Ser275, stabilizing the inhibitor-enzyme complex without requiring deep pocket desolvation[2].

  • PARP-1 Inhibitors: For PARP-1, the piperidine ring acts as a rigid spacer, projecting the THP moiety into the NAD+ binding pocket's accessory regions. The rigidity of the carbonyl linker is crucial here to prevent steric clashes with the highly conserved catalytic domain (amino acids 859-908)[3].

  • EP4 Antagonists: GPCR crystallography (such as EP4) often yields lower resolution data (e.g., 2.80 Å) due to the inherent flexibility of membrane proteins. Here, the THP-CP motif helps lock the bioactive conformation, allowing the molecule to navigate the narrow transmembrane helical bundle[4].

Self-Validating Experimental Protocol: Co-Crystallization Workflow

Achieving high-resolution crystallographic data for THP-CP derivatives requires a meticulously controlled workflow. The following protocol outlines a self-validating system for the co-crystallization of THP-CP inhibitors with soluble kinase/enzyme targets.

Step 1: Protein Preparation & Quality Control
  • Action: Purify the apo-protein using Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC).

  • Causality: SEC ensures the removal of soluble aggregates. A monodisperse protein population is an absolute prerequisite for crystal nucleation; polydispersity will abort lattice formation.

  • Validation: Confirm monodispersity via Dynamic Light Scattering (DLS) prior to ligand addition.

Step 2: Ligand Complexation (Co-crystallization vs. Soaking)
  • Action: Incubate the purified protein (typically 10-15 mg/mL) with a 3-fold molar excess of the THP-CP derivative for 2 hours at 4°C.

  • Causality: Co-crystallization is preferred over crystal soaking for THP-CP derivatives because the rigid nature of the motif often induces significant conformational shifts (e.g., loop closures) that would shatter pre-formed apo-crystals.

  • Validation: Perform Differential Scanning Fluorimetry (DSF). A positive thermal shift (

    
    Tm > 2°C) validates successful target engagement in solution.
    
Step 3: Vapor Diffusion Crystallization
  • Action: Set up hanging drop vapor diffusion plates using a 1:1 ratio of protein-ligand complex to reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Thiocyanate, 0.1M Bis-Tris pH 6.5).

  • Causality: Hanging drop allows for slower vapor equilibration compared to sitting drop. This slower kinetic pathway is critical for THP-CP complexes, providing the necessary time for the bulky piperidine vector to pack efficiently within the crystal lattice.

Step 4: Data Collection & Phase Refinement
  • Action: Flash-freeze crystals in liquid nitrogen using 25% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (100 K).

  • Causality: Cryocooling minimizes radiation damage from high-intensity X-ray beams, preserving the electron density surrounding the highly flexible THP oxygen atom.

Workflow A Apo-Protein Purification (SEC) B THP-CP Ligand Incubation A->B C Hanging Drop Vapor Diffusion B->C D Synchrotron X-Ray Diffraction C->D E Phase Refinement (Molecular Replacement) D->E

Caption: Step-by-step experimental workflow for the co-crystallization of THP-CP derivatives.

Conclusion

The tetrahydropyran-4-carbonyl piperidine motif is far more than a simple linker; it is a finely tuned crystallographic tool. By leveraging the hydrogen-bonding capacity of the THP ring and the vector-directing rigidity of the carbonyl-piperidine axis, drug development professionals can predictably engineer compounds that exhibit superior target residence times and optimized pharmacokinetic profiles. Whether targeting cytosolic enzymes like NAMPT[2], nuclear targets like PARP-1[3], or membrane-bound GPCRs like EP4[4], understanding the structural causality of the THP-CP motif is essential for rational drug design.

References

  • WO2015054060A1 - Novel pyridyloxyacetyl tetrahydroisoquinoline compounds useful as nampt inhibitors - Google Patents Source: Google Patents URL
  • EP2799435A1 - Poly (adp-ribose)
  • HK40076200A - Prostaglandin e2 (pge2)
  • The Journal of Pharmacy and Pharmacology 1963 Volume 15 No.
  • Source: newdrugapprovals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.